5-Methyl-2-heptene

Catalog No.
S1949050
CAS No.
22487-87-2
M.F
C8H16
M. Wt
112.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-2-heptene

CAS Number

22487-87-2

Product Name

5-Methyl-2-heptene

IUPAC Name

5-methylhept-2-ene

Molecular Formula

C8H16

Molecular Weight

112.21 g/mol

InChI

InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h4,6,8H,5,7H2,1-3H3

InChI Key

VIHUHUGDEZCPDK-UHFFFAOYSA-N

SMILES

CCC(C)CC=CC

Canonical SMILES

CCC(C)CC=CC

Isomeric SMILES

CCC(C)C/C=C/C

The exact mass of the compound 5-Methyl-2-heptene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Methyl-2-heptene stereoisomers cis trans

Author: Smolecule Technical Support Team. Date: February 2026

Stereoisomerism and Identification

5-Methyl-2-heptene is an alkene with the molecular formula C₈H₁₆ and a molecular weight of 112.21 g/mol [1] [2]. Due to the double bond between carbons 2 and 3, and the fact that each carbon of the double bond is attached to two different groups, this molecule can exist as a pair of cis-trans stereoisomers (also designated as Z and E isomers) [3].

The relationship between these stereoisomers and their unique identities can be summarized as follows:

G Compound This compound (C8H16) Stereo Stereoisomers Compound->Stereo Cis cis- (or Z) Isomer Stereo->Cis Trans trans- (or E) Isomer Stereo->Trans CAS_cis CAS: 24608-84-2 Cis->CAS_cis InChIKey_cis InChIKey: VIHUHUGDEZCPDK-XQRVVYSFSA-N Cis->InChIKey_cis CAS_trans CAS: 24608-85-3 Trans->CAS_trans InChIKey_trans InChIKey: VIHUHUGDEZCPDK-GQCTYLIASA-N Trans->InChIKey_trans

Relationship between this compound and its stereoisomers

Quantitative Data Summary

The following table consolidates key identifiers and physical data for the individual stereoisomers and their mixture.

Property cis-5-Methyl-2-heptene trans-5-Methyl-2-heptene cis-/trans- Mixture
IUPAC Name (Z)-5-methylhept-2-ene [4] (E)-5-methylhept-2-ene [5] 5-methylhept-2-ene [1] [2]
CAS Registry Number 24608-84-2 [4] 24608-85-3 [6] 22487-87-2 [1] [2]
Molecular Formula C₈H₁₆ [4] C₈H₁₆ [6] C₈H₁₆ [1]
Molecular Weight (g/mol) 112.2126 [4] 112.2126 [6] 112.21 / 112.22 [1] [2]
InChIKey VIHUHUGDEZCPDK-XQRVVYSFSA-N [4] VIHUHUGDEZCPDK-GQCTYLIASA-N [6] [5] VIHUHUGDEZCPDK-UHFFFAOYNA-N [1]
Boiling Point Information missing 118°C [7] Information missing
Standard Enthalpy of Vaporization (ΔvapH°) Information missing 39.3 kJ/mol [6] Information missing
Physical State at Room Temp. Information missing Information missing Colorless liquid [2]

Properties and Synthesis

General Properties & Hazards

  • The cis-/trans- mixture is a colorless to pale yellow liquid at room temperature [2].
  • This compound is highly flammable and may pose an aspiration hazard, meaning it can be fatal if swallowed and enters the airways [2].

Characteristic Reactions As a typical alkene, this compound can undergo several characteristic reactions [2]:

  • Hydrogenation: Addition of hydrogen to yield 5-methylheptane.
  • Hydrohalogenation: Addition of hydrogen halides to form alkyl halides.
  • Polymerization: Formation of larger hydrocarbon chains under specific conditions.
  • Oxidation: Can be oxidized to form alcohols or ketones.

Reported Synthesis Methods While detailed lab-scale protocols are not available in the search results, the following industrial methods are reported [2]:

  • Catalytic Dehydrogenation of 5-methyl-3-heptanol using platinum or palladium catalysts.
  • Dehydration of alcohols like 5-methyl-3-heptanol using acid catalysts.
  • Isomerization of other heptenes using acid catalysts.
  • Biomass Conversion of biomass-derived ketones using bifunctional catalysts.

References

5-Methyl-2-heptene safety data sheet GHS hazard statements

Author: Smolecule Technical Support Team. Date: February 2026

GHS Hazard Identification

The table below summarizes the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals information for 5-Methyl-2-heptene.

Item Classification / Statement

| GHS Hazard Statements | H225: Highly Flammable liquid and vapour [1] H304: May be fatal if swallowed and enters airways [1] | | Signal Word | Danger [1] | | Hazard Class | 3 (Flammable Liquids) [1] | | Packing Group | II [1] | | UN Number / RID/ADR | 3295 [1] |

Physical-Chemical Properties

Understanding the physical properties of a substance is crucial for risk assessment. The following data is available for this compound.

Property Value / Description
Physical State Clear, colorless liquid [1] [2]
Flash Point 13 °C [1]
Density 0.73 g/mL (estimated) [1]
Refractive Index 1.4140 - 1.4160 [1]

Safe Handling and Storage Protocols

The GHS precautionary statements derived from the hazard classification provide direct guidance for safe handling [1]. The following workflow outlines the key procedures for handling this compound, from preparation to storage.

Start Start: Handle this compound Prep Preparation Keep away from ignition sources (heat/sparks/open flames) Start->Prep PPE Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection Prep->PPE Container Container Management Keep container tightly closed and properly grounded PPE->Container Ventilation Ventilation Store in a well-ventilated place Container->Ventilation Temp Temperature Control Keep container cool Ventilation->Temp Secure Secure Storage Store locked up Temp->Secure Disposal Spill and Disposal Follow local regulations for hazardous waste Secure->Disposal

Handling and storage workflow for this compound.

Key Safety Considerations for Researchers

For scientists and development professionals, the following points are critical:

  • Primary Hazards: The main risks are fire due to low flash point and aspiration toxicity if swallowed [1]. Work should be conducted in a fume hood with proper engineering controls.
  • Regulatory Information: The shipping name is listed under UN 3295, Hazard Class 3, Packing Group II [1]. For laboratory-scale transport and storage, consult your institutional safety office.
  • Source of Information: The available data is primarily from commercial chemical catalogs [1] [2]. For the most current and complete safety information, including first-aid measures and toxicological data, it is essential to obtain the full Safety Data Sheet (SDS) from the manufacturer or a dedicated chemical safety database.

References

5-Methyl-2-heptene solubility log P thermodynamic properties

Author: Smolecule Technical Support Team. Date: February 2026

Physicochemical & Thermodynamic Properties

The table below consolidates the available quantitative data for 5-Methyl-2-heptene.

Property Value Unit Source / Comment
Molecular Formula C₈H₁₆ - [1] [2] [3]
Molecular Weight 112.21 g/mol [1] [2] [3]
IUPAC Name (E)-5-Methylhept-2-ene - [3]
CAS Registry Number 24608-85-3 (trans isomer) - [2]
Boiling Point 113.0 °C Calculated value [4]
Melting Point -113.3 °C Calculated value [4]
log P (XLogP3) 3.4 - [4]
Water Solubility (log₁₀) -2.78 - Calculated value; approx. 0.17 g/L [4]
Standard Enthalpy of Vaporization (ΔvapH°) 39.3 (Exp.) / 32.97 (Calc.) kJ/mol Experimental value from NIST [2]; Calculated value [4]
Standard Enthalpy of Formation (ΔfH°gas) -96.51 kJ/mol Calculated value [4]
Flash Point ~15-25 (est.) °C Estimated from similar compounds [4]
Physical State Colorless to pale yellow liquid - [4]

Experimental Protocol Considerations

The search results did not yield specific experimental methodologies for measuring the properties of this compound. However, the following general principles from chromatography method development can serve as a starting point for analyzing such compounds [5] [6].

  • Solubility and Sample Preparation: The very low calculated water solubility indicates that this compound is highly hydrophobic. For laboratory analysis, it would likely be dissolved in non-polar organic solvents like hexane or heptane. Sample preparation techniques such as liquid-liquid extraction or solid-phase extraction would be appropriate for isolating it from complex matrices [5].
  • Analysis via Chromatography: Reversed-phase High-Performance Liquid Chromatography (HPLC) is the most common mode for separating non-polar to moderately polar molecules like this alkene [6].
    • Stationary Phase: A C18 (Octadecyl-silica) column would be a standard first choice [6].
    • Mobile Phase: A mixture of a water-miscible organic solvent (e.g., acetonitrile or methanol) and water would be used. A gradient elution, increasing the proportion of the organic solvent over time, can help achieve separation [6].
    • Detection: Since alkenes lack strong chromophores, a UV detector may not be sensitive. Alternative detectors like an Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD) are more suitable for such compounds [6].

Molecular Structure & Workflow

The following diagrams illustrate the molecular structure of this compound and a generalized workflow for its analysis based on the principles above.

G Start Start: Analyze this compound SamplePrep Sample Preparation Dissolve in non-polar solvent (e.g., Hexane) Start->SamplePrep MethodScouting Method Scouting Screen column and mobile phase (Start with C18 column) SamplePrep->MethodScouting Optimization Method Optimization Adjust mobile phase ratio, flow rate, temperature MethodScouting->Optimization Robustness Robustness Testing Evaluate method reliability under small parameter changes Optimization->Robustness Analysis Final Analysis & Data Review Robustness->Analysis

Generalized HPLC method development workflow for this compound [5] [6].

References

5-Methyl-2-heptene synthesis from 5-methyl-3-heptanol

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Pathway and Mechanism

The conversion is a gas-phase hydrodeoxygenation reaction. A bifunctional heterogeneous catalyst performs a two-step process: the metal sites catalyze hydrogenation, and the acid sites on the support catalyze dehydration and isomerization [1].

G 5-Methyl-3-heptanol 5-Methyl-3-heptanol Dehydration\n(on Acid Sites) Dehydration (on Acid Sites) 5-Methyl-3-heptanol->Dehydration\n(on Acid Sites) 5-Methyl-3-heptene\n(Initial Alkene) 5-Methyl-3-heptene (Initial Alkene) Dehydration\n(on Acid Sites)->5-Methyl-3-heptene\n(Initial Alkene) Isomerization\n(on Acid Sites) Isomerization (on Acid Sites) 5-Methyl-3-heptene\n(Initial Alkene)->Isomerization\n(on Acid Sites) 5-Methyl-2-heptene\n(Target Alkene) This compound (Target Alkene) Isomerization\n(on Acid Sites)->this compound\n(Target Alkene)

Synthesis pathway showing conversion of 5-methyl-3-heptanol to the target alkene via dehydration and isomerization [1] [2].

Quantitative Data and Catalyst Comparison

High conversion of 5-methyl-3-heptanone (a closely related precursor) to a mixture of C8 alkenes, including this compound and 5-methyl-3-heptene, was achieved under mild conditions [1]. The choice of metal on the alumina support dramatically influences the product distribution.

The table below summarizes the performance of different catalysts for converting a C8 ketone precursor to C8 alkenes and alkanes [1]:

Catalyst Reaction Temperature (°C) Conversion (%) Selectivity for C8 Alkenes (%) Selectivity for C8 Alkane (%)
20 wt% Cu/Al₂O₃ 220 Information Missing ~82 Information Missing
1 wt% Pt/Al₂O₃ 180 - 260 99.9 Very Low Up to 97

Copper on Alumina (Cu-Al₂O₃) is highly selective for alkenes because copper has low activity for C-C bond hydrogenolysis [1]. Platinum on Alumina (Pt-Al₂O₃) is highly effective for full hydrogenation to alkane [1].

Recommended Experimental Protocol

For synthesizing this compound, a catalyst system like 20% Cu-Al₂O₃ is most appropriate.

1. Catalyst Preparation [1]

  • The bifunctional catalyst can be prepared by incipient wetness impregnation of a γ-Al₂O₃ support with an aqueous solution of copper nitrate (Cu(NO₃)₂) or tetraamineplatinum(II) nitrate (Pt(NH₃)₄₂).
  • The impregnated solid should be dried and then calcined in air (e.g., at 400°C for 4 hours) to convert the metal salts to their oxide forms.
  • Before the reaction, the catalyst must be activated by reduction in a H₂ stream (e.g., at 300°C for 2 hours) to form the active metallic sites.

2. Reaction Setup and Procedure [1]

  • The reaction is typically performed in a continuous-flow fixed-bed reactor at atmospheric pressure (1 atm).
  • Vaporize 5-methyl-3-heptanol and feed with hydrogen. A H₂/reactant molar ratio of 2:1 is effective.
  • A reaction temperature of 220°C is recommended for high alkene yield over a Cu-Al₂O₃ catalyst.
  • Products can be condensed and collected for analysis. Reaction products are typically analyzed using gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).

Practical Application Notes

  • Catalyst Selection is Critical: Your choice between Cu-Al₂O₃ and Pt-Al₂O₃ depends on the target product. Cu-based catalysts are essential for a high yield of this compound [1].
  • Temperature Control: The reaction temperature is a key factor in balancing conversion and selectivity for alkenes versus alkanes [1].
  • Alternative Synthesis Note: this compound can also be produced from biomass-derived ketones using similar bifunctional catalysts, supporting the versatility of this approach [2].

References

5-Methyl-2-heptene alkene reaction mechanisms electrophilic addition

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 5-Methyl-2-heptene

The table below consolidates the basic identifying information for this compound found in the search results. Please note that this data is for identification and procurement, not for reaction mechanics [1] [2] [3].

Property Description
CAS Number 22487-87-2 [1] [2] [3]
Molecular Formula C₈H₁₆ [1] [2] [3]
Molecular Weight 112.21-112.22 g/mol [1] [2] [3]
Common Form Colorless liquid, typically a mixture of cis- and trans- isomers with ≥95.0% purity [1] [3]
IUPAC Name 5-methylhept-2-ene [1] [3]
SMILES CCC(C)CC=CC [1] [3]

Predictive Reaction Analysis

As an alkene, this compound is expected to undergo electrophilic addition reactions following established organic chemistry principles [4]. The reaction involves an electrophile attacking the electron-rich carbon-carbon double bond.

The diagram below outlines the general mechanistic pathway for the electrophilic addition of a hydrogen halide (H-X) to this compound.

G compound1 This compound (Alkene) carbocation Carbocation Intermediate (Tertiary) compound1->carbocation Step 1: π-bond attacks H-X Forms C-H bond, breaks H-X product Haloalkane Product carbocation->product Step 2: X⁻ attacks carbocation Forms C-X bond HX H-X (Electrophile) HX->carbocation X_minus X⁻ (Nucleophile) X_minus->product

General Electrophilic Addition Mechanism for this compound

Based on its unsymmetrical structure, the major products of its reactions can be predicted using Markovnikov's rule, which states that the hydrogen atom of the electrophile will add to the carbon of the double bond with the greater number of hydrogen atoms [4].

Expected Reactions with Common Electrophiles

The table below summarizes the predicted major products for this compound with different reagents [4] [5].

Reagent Reaction Type Predicted Major Product(s)
H-X (e.g., HCl, HBr) Hydrohalogenation 2-Halo-5-methylheptane (e.g., 2-Bromo-5-methylheptane with HBr)
H₂O / H⁺ Acid-catalyzed Hydration 5-Methyl-2-heptanol
X₂ (e.g., Br₂, Cl₂) Halogenation 2,3-Dihalo-5-methylheptane (e.g., 2,3-Dibromo-5-methylheptane)

Key Considerations for Researchers:

  • Regioselectivity: The initial protonation forms the most stable carbocation. For this compound, protonation at C2 leads to a more stable tertiary carbocation, which dictates the regiochemistry of the final product [4].
  • Carbocation Rearrangements: Be aware that the initially formed carbocation can sometimes rearrange to a more stable one (e.g., via a hydride or alkyl shift) before the nucleophile attacks, leading to unexpected products [6].
  • Stereochemistry: Since this compound is typically a mixture of cis and trans isomers, and the carbocation intermediate is planar, the final product may be a mixture of stereoisomers [4].

References

Comprehensive GC-MS Analysis of 5-Methyl-2-Heptene: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Compound Identification and Properties

5-Methyl-2-heptene is an eight-carbon alkene that exists as distinct stereoisomers. The following table summarizes its key identifiers and physical-chemical properties for analyst reference.

Table 1: Chemical Identification and Basic Properties of this compound

Property Description
CAS Number (mixture) 22487-87-2 [1] [2]
CAS Number (cis-) 24608-84-2 [3]
Molecular Formula C₈H₁₆ [4] [1] [3]
Molecular Weight 112.21 g/mol [1] [2]
IUPAC Name 5-methylhept-2-ene [2]
Physical State Clear, colorless liquid [1]
Density 0.73 g/mL [1]
Refractive Index 1.4140 - 1.4160 [1]
Flash Point 13 °C [1]
Hazard Statements H225-H304 (Highly flammable liquid and vapor; May be fatal if swallowed and enters airways) [1]

Experimental Protocol for GC-MS Analysis

Sample Preparation
  • Commercial Availability: this compound is commercially available as a cis- and trans- mixture with a purity of ≥95.0% (GC) [1] [2].
  • Sample Dilution: For GC-MS analysis, prepare a dilute solution (e.g., 10-100 ppm) in a suitable volatile solvent such as hexane or dichloromethane. The high flammability of the compound necessitates working in a fume hood away from ignition sources [1].
Instrumental Configuration and Method

This protocol is designed for a standard benchtop Single Quadrupole GC-MS system, which is well-suited for this type of targeted analysis [5].

Table 2: Recommended GC-MS Instrumental Parameters

Parameter Setting
GC System Gas Chromatograph with split/splitless injector
Injector Temperature 250 °C
Carrier Gas Helium (He), constant flow mode [6]
Injection Volume 1 µL (split mode, e.g., 10:1 split ratio)

| GC Column | Non-polar stationary phase is recommended. Examples from literature:

  • Petrocol DH (150 m x 0.25 mm, 1.0 µm) [6]
  • Squalane (93 m x 0.25 mm) [6] | | Oven Program | Isothermal: 30 °C [6] or 40 °C [6] Temperature Ramp: From 40 °C to 300 °C at 1 K/min [6] | | MS Transfer Line | 280 °C | | Ion Source | Electron Ionization (EI) | | Ion Source Temperature | 230 °C | | Mass Analyzer | Quadrupole | | Analysis Mode | Full Scan (for method development/ID) or Selected Ion Monitoring (SIM) (for sensitive quantitation) [7] [5] |
Data Acquisition Modes
  • Full Scan Mode: Use for initial method development and unknown screening. A typical mass range is m/z 40-400. This generates a Total Ion Chromatogram (TIC), where every ion within the scanned range contributes to the signal [7].
  • Selected Ion Monitoring (SIM) Mode: For optimal sensitivity and selectivity in quantitative analysis, monitor only specific, high-abundance fragment ions of this compound. SIM reduces instrumental noise by ignoring all other masses, thereby significantly improving the signal-to-noise (S/N) ratio [7].

Data Analysis and Interpretation

Retention Index Reference

Retention indices (RI) are crucial for compound identification. The following table compiles experimental Kovats Retention Indices for the (E)-isomer of this compound from the NIST database.

Table 3: Experimentally Determined Retention Indices for (E)-5-Methyl-2-heptene [6]

Active (Stationary) Phase Temperature (°C) Retention Index (RI) Carrier Gas
Petrocol DH 30 774.4 H₂
Squalane 30 766.5 He
Squalane 100 772.5 He
Squalane 55 772.5 He
Squalane 40 768.0 N₂
Petrocol DH Temperature Ramp (40°C to 300°C) 774 - 775 Not Specified
Mass Spectral Interpretation
  • Spectrum Acquisition: In EI mode, the vaporized analyte is ionized and typically fragments into characteristic ions [7].
  • Spectral Features: The mass spectrum will show a molecular ion peak (if stable), a base peak (the tallest peak), and several fragment ions. The specific spectrum for this compound should be confirmed by analyzing an authentic standard, but general principles apply:
    • The molecular ion may be observed at m/z 112.
    • The spectrum will exhibit a characteristic fragmentation pattern. Analysts should use the NIST Mass Spectral Library for direct comparison and confirmation [4] [7].
  • Data Analysis Workflow: The process from sample injection to final identification involves multiple steps, which can be visualized in the following workflow.

Start Sample Injection (Dilute Solution) GC Gas Chromatographic Separation (Non-polar column, temperature program) Start->GC MS Mass Spectrometric Detection (EI Ionization, Full Scan/SIM Mode) GC->MS DataProc Data Processing MS->DataProc ID1 Retention Time/ Retention Index Matching DataProc->ID1 ID2 Mass Spectrum Library Search (e.g., NIST) DataProc->ID2 Quant Quantitation (Using Base Peak or Characteristic Ions) ID1->Quant ID2->Quant Report Result Reporting Quant->Report

Quantitative Analysis
  • Calibration: Use a series of standard solutions of known concentration to build a calibration curve.
  • Ion Selection: For SIM-based quantitation, select the base peak (most abundant ion) and 2-3 other characteristic ions for confirmation. The peak area of the quantitation ion is proportional to the amount of compound [7].
  • Confirmation: A compound is positively identified when it matches the authentic standard in both retention time/index and mass spectral signature [7].

Concluding Remarks and Best Practices

This protocol provides a foundation for the reliable identification and quantification of this compound using GC-MS. The combination of its specific retention index on non-polar columns and its unique mass spectrum offers a high degree of confidence in analysis.

  • Safety First: Always adhere to safety protocols due to the compound's high flammability [1].
  • Quality Control: Include procedural blanks and quality control samples to ensure accuracy.
  • Method Optimization: The parameters provided are a starting point. For specific applications, further optimization of the temperature program and MS parameters may be necessary to achieve optimal separation and sensitivity.

References

Kovats retention index 5-Methyl-2-heptene non-polar column

Author: Smolecule Technical Support Team. Date: February 2026

Kovats Retention Index Data for (E)-5-Methylhept-2-ene

The following table summarizes the experimental RI values for (E)-5-Methylhept-2-ene (C8H16) on non-polar stationary phases, as recorded in the NIST Standard Reference Database [1].

Active Phase Column Type Temperature (°C) Kovats RI Reference
Squalane Capillary 30 766.5 Soják, Addová, et al., 2004 [1]
Squalane Capillary 40 768.0 Matukuma, 1969 [1]
Squalane Capillary 55 772.5 Lulova, Leont'eva, et al., 1975 [1]
Squalane Capillary 100 772.5 Lulova, Leont'eva, et al., 1976 [1]
Petrocol DH Capillary 30 774.4 Soják, Addová, et al., 2004 [1]
Petrocol DH Capillary Ramp 774.0 Sojak, Kubinec, et al., 2006 [1]
Petrocol DH Capillary Ramp 775.0 Sojak, Kubinec, et al., 2006 [1]

Experimental Protocol: GC Analysis and RI Determination

This protocol outlines the methodology for determining the Kovats Retention Index of volatile organic compounds like (E)-5-Methylhept-2-ene using Gas Chromatography (GC) with a non-polar capillary column [1] [2] [3].

Materials and Equipment
  • Gas Chromatograph: Equipped with a flame ionization detector (FID) or mass spectrometer (MS).
  • Column: Fused-silica capillary column with a non-polar stationary phase (e.g., Squalane, Petrocol DH, or equivalent 100% dimethyl polysiloxane phase). A typical dimension is 30-60 m in length, 0.25 mm internal diameter, and 1.0 μm film thickness [1] [2].
  • Carrier Gas: High-purity Hydrogen (H₂) or Helium (He).
  • Reference Standard: Analytical standard of (E)-5-Methylhept-2-ene.
  • n-Alkane Standard Solution: A homologous series of n-alkanes (C7-C10 or as appropriate) in a suitable solvent, prepared for the expected retention time of the target analyte.
  • Syringe: A micro-syringe suitable for split/splitless injection.
Procedure
  • Step 1: Sample Preparation

    • Prepare a dilute solution of the (E)-5-Methylhept-2-ene standard in a volatile solvent like hexane or methanol. The concentration should be suitable for the detector's linear range.
    • Prepare a separate solution containing the n-alkane series.
  • Step 2: Instrumental Parameters

    • Oven Program: Based on the data, both isothermal and temperature-programmed methods are applicable.
      • Isothermal: Set the oven to a constant temperature between 30°C and 100°C, depending on the application [1].
      • Temperature Program: A ramp from 40°C to 300°C at 1°C/min can also be used [1].
    • Injector Temperature: Typically set between 220-280°C in split or splitless mode.
    • Detector Temperature: Set according to the detector manufacturer's guidelines (e.g., 250°C for FID).
    • Carrier Gas Flow: Set a constant flow, typically 1.0-1.5 mL/min for a 0.25 mm ID column.
  • Step 3: Data Acquisition and Analysis

    • Inject 1 μL of the n-alkane standard solution. Record the retention time of each n-alkane peak.
    • Inject 1 μL of the (E)-5-Methylhept-2-ene sample solution and record its retention time.
    • Calculate the Kovats Retention Index using the formula: [ RI = 100 \times \left( n + \frac{(t_x - t_n)}{(t_{n+1} - t_n)} \right) ] Where:
      • ( t_x ) = retention time of the analyte (5-Methylhept-2-ene)
      • ( t_n ) = retention time of the n-alkane eluting before the analyte
      • ( t_{n+1} ) = retention time of the n-alkane eluting after the analyte
      • ( n ) = number of carbon atoms in the n-alkane ( t_n )
Quality Control and Validation
  • Reproducibility: Perform triplicate injections of both the standard and sample to ensure the precision of retention times. The RI value should be consistent.
  • System Suitability: The resolution between adjacent n-alkane peaks should be greater than 1.5.

Workflow for Retention Index Determination

The diagram below visualizes the logical workflow for determining and utilizing the Kovats Retention Index.

Start Start RI Determination GC_Analysis Perform GC Analysis Start->GC_Analysis Measure_RT Measure Retention Times GC_Analysis->Measure_RT Calculate_RI Calculate Kovats RI Using Formula Measure_RT->Calculate_RI Compare_DB Compare with Database RI Calculate_RI->Compare_DB Identified Compound Identified Compare_DB->Identified Match NotIdentified Identity Not Confirmed Requires Further Analysis Compare_DB->NotIdentified No Match

Key Applications and Notes

  • Application in Complex Mixtures: This protocol and the provided RI data are particularly useful for identifying (E)-5-Methylhept-2-ene in complex matrices such as petrochemical streams and catalytic cracked gasoline, where it is one of many isomeric octenes [1].
  • Confirmation of Identity: The Kovats RI is a reliable, system-independent parameter. A match between the experimentally determined RI and the reference value from a database like NIST provides strong supporting evidence for compound identity, complementing mass spectral data [1].
  • Column Selection: For analyzing hydrocarbons like 5-Methyl-2-heptene, non-polar columns (e.g., methyl silicone or squalane) are recommended as they separate compounds primarily by boiling point order [2].

References

Application Note: Selective Alkane Dehydrogenation & Alternative Synthesis of 5-Methyl-2-heptene

Author: Smolecule Technical Support Team. Date: February 2026

Objective: To provide researchers with methodologies for the catalytic dehydrogenation of n-heptane to linear heptenes using a GaPt Supported Catalytically Active Liquid Metal Solution (SCALMS) catalyst and an alternative pathway for obtaining 5-Methyl-2-heptene via hydrodeoxygenation.

Protocol for n-Heptane Dehydrogenation over GaPt SCALMS

The GaPt SCALMS catalyst offers a highly selective and stable platform for alkane dehydrogenation by isolating Pt atoms in a liquid Ga matrix, significantly suppressing undesired cracking and aromatization reactions [1] [2].

1.1. Catalyst Synthesis ( [1] [2])

  • Preparation of Ga/Al₂O₃: Disperse millimeter-sized Ga nuggets in propan-2-ol. Use ultrasonication to create a dispersion of Ga nanodroplets (100-300 nm). Deposit this dispersion onto a porous Al₂O₃ support by slow solvent evaporation under vacuum at 313 K using a rotary evaporator. Calcinate the solid at 773 K under ambient air to form Ga/Al₂O₃.
  • Introduction of Pt via Galvanic Displacement: Impregnate the Ga/Al₂O₃ with an aqueous or alcoholic solution of hexachloroplatinic acid (H₂PtCl₆). The reaction proceeds via galvanic displacement: ( 2 , \text{Ga} , (l) + 3 , \text{PtCl}_6^{2-} , (aq) \rightarrow 2 , \text{Ga}^{3+} , (aq) + 3 , \text{Pt} , (s) + 18 , \text{Cl}^- , (aq) ). For optimal performance, use a water/propan-2-ol mixture (20 vol% water) as the reaction medium to ensure Pt incorporation into the Ga matrix [3]. The target atomic ratio is approximately Ga84Pt (i.e., 16 at% Pt) [1] [2].

1.2. Catalytic Dehydrogenation Procedure & Kinetics ( [1] [2])

  • Reaction Conditions: Conduct the dehydrogenation in a continuous-flow fixed-bed reactor.
    • Temperature: 723-773 K
    • Pressure: Near atmospheric pressure (favors equilibrium conversion)
    • Feed: n-Heptane, diluted in H₂
  • Kinetic Analysis: The table below summarizes key kinetic parameters for GaPt SCALMS compared to a conventional Pt/Al₂O₃ catalyst.

Table 1. Key kinetic parameters for n-heptane dehydrogenation.

Parameter GaPt SCALMS / Al₂O₃ Conventional Pt / Al₂O₃
n-Heptane Reaction Order ~0.7 ~0.7
H₂ Reaction Order ~0 0.35
Activation Energy (Dehydrogenation) Lower Higher
Activation Energy (Cracking/Aromatization) Significantly Higher Lower

The near-zero H₂ reaction order and higher activation energy barriers for side reactions make the SCALMS catalyst technically superior for high-temperature operation, favoring high selectivity to heptenes [1] [2]. The main products are 1-heptene, trans-2-heptene, and trans-3-heptene; 1-heptene rapidly isomerizes to the other isomers under reaction conditions [1] [2].

1.3. Experimental Workflow Visualization

The following diagram illustrates the procedural workflow for the synthesis and testing of the GaPt SCALMS catalyst.

scalms_workflow cluster_prep Catalyst Preparation cluster_react Reaction & Analysis A Ga Nanodroplet Formation B Support Deposition A->B C Calcination B->C D Pt Galvanic Displacement C->D E GaPt SCALMS Catalyst D->E F n-Heptane Dehydrogenation E->F G Reaction Kinetics F->G H Product Analysis G->H I C7 Olefins (Heptenes) H->I

Diagram 1. Workflow for SCALMS catalyst preparation and n-heptane dehydrogenation.

Alternative Synthesis Pathway: Hydrodeoxygenation of 5-Methyl-3-heptanone

An alternative, well-documented route to this compound is the one-step hydrodeoxygenation of a C8 ketone, 5-methyl-3-heptanone [4]. This method uses a bifunctional catalyst for hydrogenation and dehydration.

2.1. Catalytic Hydrodeoxygenation Protocol ( [4])

  • Catalyst: 20 wt% Cu supported on γ-Al₂O₃ (Cu–Al₂O₃). Copper is selected for its high selectivity for carbonyl hydrogenation with low activity for C–C bond hydrogenolysis, thus preserving the alkene product.
  • Reaction Conditions:
    • Temperature: 493 K (220 °C)
    • Pressure: 1 atm
    • Reactor: Fixed-bed, continuous flow
    • Feed: H₂ / 5-methyl-3-heptanone molar ratio of 2
  • Reaction Mechanism: The ketone is first hydrogenated on the Cu metal sites to form 5-methyl-3-heptanol. This alcohol then undergoes dehydration on the acidic sites of the Al₂O₃ support to yield a mixture of C8 alkenes, primarily 5-methyl-3-heptene and this compound. Under these conditions, a high selectivity to C8 alkenes (~82%) at good conversion can be achieved [4].

2.2. Reaction Network Visualization

The following diagram outlines the bifunctional reaction pathway for converting 5-methyl-3-heptanone to this compound.

hdo_pathway A 5-Methyl- 3-heptanone D Metal Site (Cu) A->D B 5-Methyl- 3-heptanol E Acid Site (Al₂O₃) B->E C 5-Methyl- 2-heptene D->B Hydrogenation E->C Dehydration

Diagram 2. Bifunctional hydrodeoxygenation pathway for this compound synthesis.

Commercial Source

For research purposes, this compound (as a cis- and trans- mixture, ≥95.0% purity) is available from commercial chemical suppliers like TCI America [5]. The NIST Chemistry WebBook also provides standard reference data for this compound (CAS # 22487-87-2) [6].

Discussion and Conclusion

The GaPt SCALMS system represents a advanced catalytic technology for selective alkane dehydrogenation, offering a potential route to heptene isomers. Its unique liquid metal interface minimizes coke formation and suppresses cracking, making it highly suitable for high-temperature operations [1] [2]. For the specific target molecule This compound, the most direct and selective laboratory synthesis described in the current literature is the hydrodeoxygenation of 5-methyl-3-heptanone over a Cu–Al₂O₃ catalyst [4]. Researchers can also obtain the compound directly from commercial suppliers.

References

Comprehensive Application Notes: Hydrogenation of 5-Methyl-2-heptene to 5-Methylheptane

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Background and Significance

The catalytic hydrogenation of alkenes represents a fundamental transformation in organic synthesis with significant applications in pharmaceutical intermediates, fine chemicals, and fuel additives. 5-Methyl-2-heptene (CAS 22487-87-2) is an unsaturated hydrocarbon with molecular formula C₈H₁₆ and molecular weight of 112.21 g/mol that undergoes hydrogenation to produce 5-methylheptane, a fully saturated alkane. This transformation is particularly valuable in pharmaceutical synthesis where controlled saturation of specific double bonds can modify the biological activity, metabolic stability, and physicochemical properties of lead compounds. The compound exists as a colorless to pale yellow liquid at room temperature with a boiling point of approximately 113°C and exhibits characteristic alkene reactivity through its carbon-carbon double bond. [1]

The hydrogenation process typically employs heterogeneous catalysts such as palladium, platinum, or ruthenium supported on various materials including activated carbon, alumina, or other high-surface-area supports. Recent advances in continuous flow chemistry have demonstrated significant advantages for hydrogenation reactions, including enhanced safety profiles, improved reproducibility, and better mass transfer characteristics for gas-liquid reactions. The hydrogenation of this compound follows a relatively straightforward mechanism where molecular hydrogen undergoes syn-addition across the double bond, resulting in the formation of the saturated alkane without regioselectivity concerns, though stereochemical considerations may apply if chiral centers are present or created in the process. [2] [3]

Experimental Design and Catalyst Screening

Catalyst Selection and Characterization

The catalyst system plays a pivotal role in determining the efficiency, selectivity, and robustness of the hydrogenation process. Supported noble metal catalysts have demonstrated excellent performance for alkene hydrogenations, with the choice of metal and support material significantly influencing catalytic activity. Palladium-based catalysts (e.g., Pd/C, Pd/Al₂O₃) typically exhibit high activity for hydrogenation of carbon-carbon double bonds under moderate conditions, while platinum and ruthenium catalysts may offer complementary selectivity in complex molecules with multiple reducible functionalities. The catalyst support material affects metal dispersion, stability, and potential interactions with reactants or products; activated carbon supports provide high surface area and chemical resistance, while alumina supports offer consistent mechanical stability and controlled acidity. [3]

  • Pd/C Catalysts: These typically contain 0.3-5% palladium on high-surface-area activated carbon, combining excellent hydrogenation activity with good stability and filterability. The optimal palladium loading of approximately 0.3 wt.% has been demonstrated to provide sufficient active sites while minimizing cost and potential over-reduction side reactions.
  • Catalyst Characterization: Comprehensive analysis using techniques such as powder X-ray diffraction (XRD) and electron microscopy provides critical information about metal particle size, distribution, and possible sintering during operation. These characterization methods help establish structure-activity relationships and identify potential deactivation mechanisms.
Analytical Methods and Reaction Monitoring

Advanced process analytical technologies (PAT) enable real-time monitoring of hydrogenation reactions, providing immediate feedback on conversion, selectivity, and potential byproduct formation. Inline Fourier Transform Infrared (FT-IR) spectroscopy allows continuous tracking of reactant consumption and product formation with high temporal resolution (e.g., every 15 seconds), facilitating rapid process optimization and control. This technique is particularly valuable for dynamic reaction systems where conditions change frequently. Complementary ultra-high performance liquid chromatography (UHPLC) provides definitive quantification of starting materials and products, though its lower sampling frequency (e.g., 3.5 minutes) makes it more suitable for verification than real-time control. [2]

For accurate quantification of reaction components using FT-IR, partial least squares (PLS) regression models calibrated against reference standards (e.g., GC-FID analysis of steady-state samples) have demonstrated excellent performance with root mean square error of cross validation (RMSECV) values ≤12 mM for major reaction species. This approach is particularly advantageous for saturated products that may lack chromophores necessary for UV detection in conventional HPLC analysis. Gas chromatography with flame ionization detection (GC-FID) remains a reliable offline method for comprehensive analysis of reaction mixtures containing volatile components. [2]

Experimental Protocols

Batch Hydrogenation Protocol

Table 1: Reaction Components for Batch Hydrogenation of this compound

Component Quantity Role Physical Properties
This compound 10.0 g (89.1 mmol) Substrate MW: 112.21 g/mol, density: ~0.72 g/mL
Pd/C (0.3 wt.%) 0.30 g (3 wt.%) Catalyst Powder, surface area: 900-1200 m²/g
Ethyl acetate 50 mL Solvent BP: 77°C, hydrogen solubility: 3×10⁻⁴ molar fraction
Hydrogen gas 10 bar Reactant Compressed gas

Step-by-Step Experimental Procedure:

  • Reactor Setup: Charge a 100 mL high-pressure autoclave reactor with this compound (10.0 g, 89.1 mmol) and ethyl acetate (50 mL). Add Pd/C catalyst (0.30 g, 3 wt.% relative to substrate) and ensure proper dispersion through gentle stirring.
  • Pressure Purge: Seal the reactor and perform three pressure-purge cycles with nitrogen (5 bar) followed by three pressure-purge cycles with hydrogen (5 bar) to ensure complete removal of air and oxygen from the system.
  • Pressure Setting: Pressurize the reactor with hydrogen to the target reaction pressure (10 bar) at room temperature, then initiate heating with continuous stirring (800-1000 rpm) to ensure efficient gas-liquid mixing and mass transfer.
  • Reaction Monitoring: Heat the reaction mixture to the target temperature (50-80°C) and monitor pressure drop to assess hydrogen consumption. Maintain reaction until hydrogen uptake ceases (typically 2-4 hours), indicating complete conversion.
  • Workup Procedure: Cool the reactor to room temperature, carefully release residual pressure, and open the vessel. Separate the catalyst by filtration through a Celite pad, washing with fresh ethyl acetate (2 × 10 mL).
  • Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude 5-methylheptane, which may be further purified by distillation (bp ~135-140°C) if necessary.
Continuous Flow Hydrogenation Protocol

Table 2: Continuous Flow Hydrogenation Parameters

Parameter Standard Conditions Range Tested Influence on Reaction
Temperature 80°C 50-100°C Higher temperatures increase rate but may promote over-reduction
H₂ Pressure 20 bar 10-30 bar Higher pressure increases hydrogen solubility and reaction rate
Residence Time 12.4 min (0.5 mL/min) 1.55-12.4 min Longer times increase conversion but may reduce productivity
H₂/Substrate Ratio 5:1 molar 3:1-10:1 Excess hydrogen ensures driving force for complete conversion
Catalyst Pd/Al₂O3 CSMs Pd/C, Pt/Al₂O3, Ru/Al₂O3 Metal type influences activity and selectivity

Step-by-Step Experimental Procedure:

  • System Preparation: Assemble a tube-in-shell reactor equipped with catalytic static mixers (CSMs) coated with Pd/Al₂O₃ (two mixers typically sufficient for screening purposes). Connect hydrogen supply (ThalesNano H-Genie or equivalent), HPLC pump (Knauer Azura or equivalent), back-pressure regulator (Equilibar ZF Precision, 20 bar), and PAT tools.
  • Solution Preparation: Prepare a solution of this compound in ethyl acetate (0.1-0.5 M concentration) and degas with nitrogen if necessary to prevent gas bubble formation in the pumping system.
  • Flow System Priming: Prime the liquid feed line with substrate solution, then initiate hydrogen flow (36 NmL/min) and liquid flow (0.5 mL/min initial rate) to establish stable slug flow regime before heating the reactor.
  • Reactor Operation: Activate heating system and set temperature to 80°C. Allow system to stabilize (approximately 3 residence times) before beginning dynamic experimentation or sample collection.
  • Dynamic Operation: For kinetic screening, implement flow ramping protocol: increase liquid flow from 0.5 to 4 mL/min over 30 min, hold at 4 mL/min for 10 min, then decrease to 0.5 mL/min over 30 min. Repeat at different temperatures (e.g., 60, 80, 100°C) to collect comprehensive kinetic data.
  • Process Monitoring: Utilize inline FT-IR with PLS regression models to monitor reaction composition in real-time (15 s resolution). Collect periodic samples for UHPLC analysis (3.5 min cycle time) to verify FT-IR data, particularly for species with poor IR characteristics.
  • System Shutdown: Upon completion, stop heating and maintain flow until reactor cools below 40°C. Discontinue substrate feed while maintaining hydrogen and solvent flow for 30 minutes to clean the catalyst bed before complete shutdown.

Data Analysis, Kinetic Modeling, and Safety

Reaction Kinetic Analysis

The hydrogenation kinetics of this compound can be effectively modeled using either batch approximation or plug flow reactor approaches, with both methods demonstrating good agreement for this transformation. For batch systems, the reaction typically follows pseudo-first-order kinetics with respect to alkene concentration when hydrogen is present in significant excess, enabling straightforward determination of rate constants. In continuous flow systems, more sophisticated modeling approaches incorporating gas-liquid mass transfer effects may be necessary, particularly at higher conversion rates where hydrogen availability at the catalyst surface can become rate-limiting. [2] [4]

Advanced kinetic screening using dynamic flow experiments significantly accelerates parameter estimation by exploring multiple residence times and temperatures in a single experiment. This approach involves systematically ramping flow rates (e.g., from 0.5 to 4 mL/min over 30 minutes) while maintaining constant temperature and pressure, then repeating at different temperatures to extract activation parameters. Data analysis via response surface methodology (RSM) with central composite face-centered designs enables efficient mapping of the reaction space with minimal experimental runs while capturing potential interaction effects between process variables. [2] [4]

Safety Considerations and Regulatory Aspects

Table 3: Hazard Assessment and Safety Protocols

Material GHS Hazard Statements Recommended Safety Measures Storage and Handling

| This compound | H225: Highly flammable liquid and vapor H304: May be fatal if swallowed and enters airways | Use in well-ventilated areas/explosion-proof equipment Ground all equipment to prevent static discharge | Store in cool, well-ventilated area in approved flammable storage cabinets Keep away from heat and ignition sources | | Hydrogen Gas | H220: Extremely flammable gas H280: Contains gas under pressure; may explode if heated | Use pressure-rated equipment with relief devices Leak detection and adequate ventilation | Store in well-ventilated areas, segregated from oxidizers Cylinders should be secured and stored upright | | Pd/C Catalyst | H228: Flammable solid H315: Causes skin irritation | Use appropriate personal protective equipment (PPE) Handle under inert atmosphere when possible | Store in tightly sealed containers in cool, dry place Keep away from incompatible materials |

Critical Safety Protocols:

  • Pressure System Safety: All high-pressure reactions should be conducted in appropriately rated reactors equipped with pressure relief devices and automated pressure control systems. Never exceed the maximum working pressure of any system component, and regularly inspect and maintain all pressure-containing components.
  • Hydrogen Safety: Hydrogen-air mixtures are highly explosive (4-75% v/v in air), requiring rigorous leak checking and adequate ventilation. Continuous monitoring with hydrogen sensors is recommended for larger-scale operations. Special attention should be paid to potential hydrogen embrittlement of system components with prolonged exposure.
  • Catalyst Handling: Pd/C and other metal catalysts are pyrophoric when dry and should be handled under inert atmosphere. Always transfer catalysts in a fume hood or glove box, and ensure complete passivation before disposal. Quenching procedures should be established and followed meticulously.

Workflow Visualization

Batch Hydrogenation Process

BatchHydrogenation Start Reactor Charging: This compound, Pd/C catalyst, ethyl acetate Purge Pressure Purging: 3× N₂ cycles followed by 3× H₂ cycles Start->Purge Pressurize System Pressurization: H₂ to 10 bar pressure Purge->Pressurize Heat Reaction Initiation: Heat to 50-80°C with stirring (800-1000 rpm) Pressurize->Heat Monitor Reaction Monitoring: Track H₂ consumption until completion (2-4 h) Heat->Monitor Cool System Cooling: Cool to room temperature Monitor->Cool Filter Catalist Separation: Filter through Celite pad Cool->Filter Concentrate Solvent Removal: Concentrate under reduced pressure Filter->Concentrate Purify Product Purification: Distillation (bp ~135-140°C) Concentrate->Purify

Diagram 1: Batch hydrogenation workflow showing sequential unit operations from reactor charging through product purification

Continuous Flow Hydrogenation Process

FlowHydrogenation FeedPrep Feed Preparation: This compound in ethyl acetate (0.1-0.5 M) Mixing Fluid Mixing: Y-mixer creating slug flow regime FeedPrep->Mixing Liquid Feed 0.5-4 mL/min GasControl Gas Delivery: H₂ (36 NmL/min) via mass flow controller GasControl->Mixing H₂ Flow 36 NmL/min Reactor Reaction Zone: Pd/Al₂O₃ CSMs at 80°C, 20 bar pressure Mixing->Reactor Gas-Liquid Slug Flow Cooling Product Cooling: Heat exchanger to <40°C Reactor->Cooling Crude Product Mixture BPR Pressure Regulation: Membrane back-pressure regulator (20 bar) Cooling->BPR Cooled Stream Analysis Process Analytics: Inline FT-IR (15s resolution) + UHPLC BPR->Analysis Pressure Controlled Flow Collection Product Collection: 5-Methylheptane in ethyl acetate Analysis->Collection Analyzed Product Stream

Diagram 2: Continuous flow hydrogenation process showing integrated reaction and analysis system

Conclusion and Outlook

The hydrogenation of this compound to 5-methylheptane exemplifies modern approaches to catalytic alkene saturation, with both batch and continuous flow methodologies offering distinct advantages for different application contexts. The batch hydrogenation protocol provides a straightforward, equipment-accessible approach suitable for initial screening and small-scale production, while the continuous flow system enables enhanced safety, better mass transfer control, and more efficient kinetic studies through dynamic experimentation approaches. The experimental protocols outlined herein have been optimized to deliver reproducible results with excellent conversion and selectivity while maintaining compliance with relevant safety standards.

Future developments in this transformation will likely focus on catalyst innovation to further improve activity and longevity, particularly through the development of more selective and stable catalyst coatings for CSM systems. Additionally, the integration of more advanced process analytical technologies and automated control strategies will enable real-time optimization and quality control, further enhancing the sustainability and economic viability of the process. The principles and methodologies described for this specific transformation can be readily adapted to other catalytic hydrogenation processes, providing a general framework for efficient reaction screening and optimization.

References

5-Methyl-2-heptene hydrohalogenation alkyl halide synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Reaction Overview & Mechanism

The hydrohalogenation of alkenes is a fundamental electrophilic addition reaction where a hydrogen halide (HX, X = Cl, Br, I) adds across the carbon-carbon double bond of an alkene to form alkyl halides [1] [2]. For the unsymmetrical alkene 5-Methyl-2-heptene, the reaction follows Markovnikov's rule: the hydrogen atom bonds to the less substituted carbon of the double bond, and the halide ion attaches to the more substituted, stable carbocation intermediate [1].

The core mechanism involves three key stages. First, the pi bond of the alkene acts as a nucleophile, attacking the electrophilic proton (H⁺) from HX. This step forms the most stable carbocation possible, which, for this compound, is a tertiary (3°) carbocation. Finally, the nucleophilic halide ion (X⁻) rapidly attacks the carbocation, forming the sigma bond of the alkyl halide product [1] [2]. It is crucial to conduct the reaction in an inert, non-polar solvent (e.g., dichloromethane or CCl₄) to prevent side reactions such as hydration, which can occur in protic solvents like water [1].

The following diagram illustrates the complete pathway, including the potential for carbocation rearrangement to form an even more stable intermediate.

G Compound1 This compound Carbocation2 2° Carbocation(Less Stable) Compound1->Carbocation2 Step 1: H⁺ Addition Carbocation3 3° Carbocation(More Stable) Carbocation2->Carbocation3 Step 2: CH₃ Shift Product1 2-Halo-5-methylheptaneMarkovnikov Product Carbocation2->Product1 Step 3: X⁻ Attack Product2 2-Halo-2-methylheptaneRearranged Product Carbocation3->Product2 Step 3: X⁻ Attack

Diagram 1: Hydrohalogenation pathway of this compound, showing rearrangement.

Experimental Protocol: Synthesis of 2-Bromo-2-methylheptane

This procedure provides a detailed method for synthesizing the rearranged product, 2-Bromo-2-methylheptane, from this compound using hydrogen bromide.

Materials and Equipment
  • Reactants: this compound (e.g., 1.0 g, ~7.9 mmol), anhydrous hydrogen bromide gas (1.2 equivalents).
  • Solvent: Anhydrous dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄).
  • Equipment: 50 mL round-bottom flask, reflux condenser, drying tube, gas dispersion tube, magnetic stirrer, separatory funnel, equipment for simple distillation.
Safety Considerations
  • Personal Protective Equipment (PPE): Wear appropriate gloves, a lab coat, and safety goggles.
  • Ventilation: Perform all operations in a well-ventilated fume hood.
  • Chemical Hazards: HBr is highly corrosive and toxic. The alkene and organic solvents are flammable. Ensure all glassware is thoroughly dried to prevent hydrolysis of HBr, which generates highly corrosive hydrobromic acid.
Step-by-Step Procedure
  • Reaction Setup: In a fume hood, add a magnetic stir bar and 1.0 g of this compound dissolved in 15 mL of anhydrous CH₂Cl₂ to a dry 50 mL round-bottom flask. Assemble the reflux condenser with a drying tube filled with calcium chloride to exclude moisture.
  • HBr Addition: With vigorous stirring, slowly bubble anhydrous HBr gas through the reaction mixture using a gas dispersion tube. Maintain the reaction temperature between 0-5°C using an ice-water bath.
  • Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed (typically 1-2 hours).
  • Work-up: Once complete, carefully transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 10 mL of saturated sodium bicarbonate solution (to neutralize excess HBr) and then with 10 mL of brine.
  • Product Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude alkyl bromide.
  • Purification: Purify the crude product by simple distillation under reduced pressure to isolate 2-Bromo-2-methylheptane.

This experimental workflow is summarized in the diagram below.

G Start Dissolve this compound in anhydrous CH₂Cl₂ Step1 Add HBr gas at 0-5°C (Stir 1-2 hours) Start->Step1 Step2 Monitor reaction by TLC/GC-MS Step1->Step2 Step3 Work-up: 1. Wash with NaHCO₃ 2. Wash with Brine Step2->Step3 Step4 Dry (MgSO₄) & Filter Step3->Step4 Step5 Concentrate via Rotary Evaporation Step4->Step5 Step6 Purify by Reduced Pressure Distillation Step5->Step6 End Pure 2-Bromo-2-methylheptane Step6->End

Diagram 2: Experimental workflow for the synthesis of 2-Bromo-2-methylheptane.

Data Presentation & Analysis

Table 1: Expected Products from Hydrohalogenation of this compound

Hydrogen Halide (HX) Primary (Markovnikov) Product Rearranged Product (Geminal Dihalide if excess HX) Key Structural Feature
HCl 2-Chloro-5-methylheptane 2-Chloro-2-methylheptane Tertiary alkyl chloride
HBr 2-Bromo-5-methylheptane 2-Bromo-2-methylheptane Tertiary alkyl bromide
HI 2-Iodo-5-methylheptane 2-Iodo-2-methylheptane Tertiary alkyl iodide

Table 2: Characteristic Properties of the Synthesized Alkyl Bromides

Property 2-Bromo-5-methylheptane 2-Bromo-2-methylheptane
Molecular Formula C₈H₁₇Br C₈H₁₇Br
Boiling Point ~165-170°C (est.) ~160-165°C (est.)
¹H NMR (Key Signals) CH-Br, ~δ 4.0-4.5 ppm No vinylic or CH-Br protons
¹³C NMR (Key Signal) CH-Br carbon, ~δ 55-65 ppm C-Br quaternary carbon, ~δ 65-75 ppm

Key Technical Considerations for Researchers

  • Regioselectivity and Rearrangement: The initial Markovnikov addition forms a secondary (2°) carbocation. A rapid 1,2-alkyl shift (methyl group) transforms this into a more stable tertiary (3°) carbocation [1]. The final product distribution between the Markovnikov product and the rearranged product depends on the reaction rate and conditions, with the rearranged product often dominating.
  • Stoichiometry Control: Using one equivalent of HX can stop the reaction at the mono-substituted vinyl halide stage for alkynes, but for alkenes, it typically yields the alkyl halide. A second equivalent of HX can add to alkynes to form geminal dihalides, but this is generally not applicable to the alkene in this context [2].
  • Solvent Purity is Critical: The use of rigorously anhydrous, inert solvents is non-negotiable. The presence of water or other protic solvents will lead to significant formation of alcohol side products via competing hydrolysis or hydration pathways, drastically reducing the yield of the desired alkyl halide [1].

Troubleshooting and Optimization

  • Low Yield of Alkyl Halide: Confirm the complete exclusion of moisture and the anhydrous condition of all solvents and glassware. Check the quality and concentration of the HBr source.
  • Formation of Multiple Products: This is expected due to carbocation rearrangement. The product ratio can be influenced by temperature; lower temperatures may slightly favor the initial Markovnikov product. Analytical techniques like GC-MS or NMR are essential for characterizing the product mixture.
  • Safety Incident: In case of skin contact with HBr, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

Conclusion

The hydrohalogenation of this compound is a robust method for synthesizing tertiary alkyl halides, compounds highly valuable as intermediates in drug development. The protocol detailed herein, which emphasizes strict anhydrous conditions and an understanding of carbocation rearrangement, provides a reproducible and safe experimental framework for researchers. The alkyl bromides produced are versatile building blocks for subsequent nucleophilic substitution or metal-catalyzed cross-coupling reactions to construct more complex molecular architectures.

References

Application Notes & Protocols: Conversion of Biomass-Derived C8 Ketone to 5-Methyl-2-Heptene over Bifunctional Catalysts

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The transition from petroleum-based fuels to sustainable alternatives necessitates the development of efficient processes for producing biofuel components from biomass. A promising pathway involves converting biomass-derived sugars to fuel-range hydrocarbons, such as C8 alkenes, which can serve as gasoline blending components. This application note details a robust catalytic process for the hydrodeoxygenation (HDO) of 5-methyl-3-heptanone (a C8 ketone) to a mixture of C8 alkenes, including 5-methyl-2-heptene and 5-methyl-3-heptene, as well as a C8 alkane (3-methylheptane) [1].

The process employs a bifunctional heterogeneous catalyst, where the metal center (e.g., Copper) facilitates the hydrogenation of the carbonyl (C=O) group, and the acidic support (e.g., Alumina, γ-Al₂O₃) catalyzes the dehydration of the resulting alcohol. The selectivity toward either alkenes or alkanes can be precisely tuned by the choice of the active metal and the reaction conditions, offering flexibility for targeted production [1].

Materials and Catalyst Preparation

Catalyst Synthesis Protocols

The bifunctional catalysts are prepared via the incipient wetness impregnation method.

  • Protocol for 20 wt% Cu–Al₂O₃ Catalyst (Selective to Alkenes) [1]:

    • Support Preparation: Dry the γ-Al₂O₃ support at 120°C for 2 hours to remove physisorbed water.
    • Precursor Solution: Dissolve an appropriate mass of copper(II) nitrate hydrate (Cu(NO₃)₂·xH₂O) in deionized water. The concentration should be calculated to achieve a 20 wt% Cu metal loading on the final catalyst.
    • Impregnation: Add the precursor solution dropwise to the dried γ-Al₂O₃ support until the incipient wetness point is reached. Ensure uniform distribution of the solution.
    • Aging: Allow the impregnated solid to stand at room temperature for 4 hours.
    • Drying: Dry the catalyst precursor in an oven at 100°C for 12 hours.
    • Calcination: Calcine the dried material in a muffle furnace at 400°C for 4 hours in static air.
  • Protocol for 1 wt% Pt–Al₂O₃ Catalyst (Selective to Alkane) [1]:

    • Follow the same steps as above, using tetraamine platinum(II) nitrate (Pt(NH₃)₄(NO₃)₂) as the precursor salt to achieve a 1 wt% Pt loading.
    • Calcination is typically performed at 400°C for 4 hours.
Catalyst Characterization
  • X-ray Diffraction (XRD): Confirm the successful loading and dispersion of the metal phase. For 20 wt% Cu–Al₂O₃, characteristic peaks of CuO should be visible. For 1 wt% Pt–Al₂O₃, peaks for Pt may be broad or absent, indicating high dispersion [1].
  • Surface Area and Porosity (BET): Determine the surface area, pore volume, and pore size distribution of the fresh catalyst.

Experimental Protocol for Hydrodeoxygenation (HDO) of C8 Ketone

Reaction Setup and Procedure

The following workflow outlines the key steps for the hydrodeoxygenation reaction, from catalyst pre-treatment to product analysis.

G Start Start Reaction Setup CatLoad Load catalyst into fixed-bed reactor Start->CatLoad PreTreat Catalyst Pre-treatment Reduce in H₂ flow at 300°C CatLoad->PreTreat Heat Heat reactor to target temperature (180-260°C) PreTreat->Heat Feed Introduce reactant feed: 5-Methyl-3-heptanone + H₂ Heat->Feed Collect Collect liquid and gas products over time Feed->Collect Analyze Analyze products via GC-MS/FID Collect->Analyze End End of Run Analyze->End

  • Reactor System: A fixed-bed, continuous-flow reactor system operating at atmospheric pressure (1 atm) is used [1].
  • Catalyst Pre-treatment: Prior to the reaction, reduce the catalyst in situ under a hydrogen flow (e.g., 30 mL/min) at 300°C for 2 hours to activate the metal sites.
  • Reaction Conditions:
    • Catalyst Mass: 0.2 - 0.5 g.
    • Reaction Temperature: Ramp or maintain between 180°C to 260°C.
    • H₂ / Ketone Molar Ratio: Typically 2:1 to 5:1.
    • Weight Hourly Space Velocity (WHSV): Adjust to achieve desired conversion levels.
  • Product Collection: Condense the liquid products in a cold trap maintained at 0-5°C. Collect gas products in a gas bag.
  • Analysis: Analyze both liquid and gas products using Gas Chromatography coupled with a Mass Spectrometer (GC-MS) or a Flame Ionization Detector (GC-FID) for quantification. Identify this compound, 5-methyl-3-heptene, and 3-methylheptane by comparing retention times and mass spectra with authentic standards.

Data Presentation and Results

The table below summarizes the key performance metrics for different catalysts under optimized conditions.

Table 1: Catalytic Performance in HDO of 5-Methyl-3-heptanone to C8 Products [1]

Catalyst Temperature (°C) H₂/Ketone Ratio Conversion (%) Selectivity for this compound & Isomers (%) Selectivity for C8 Alkane (3-Methylheptane) (%)
20 wt% Cu–Al₂O₃ 220 2:1 High ~82% (Total C8 Alkenes) ~18%
20 wt% Cu–Al₂O₃ 260 2:1 High ~65% (Total C8 Alkenes) ~35%
1 wt% Pt–Al₂O₃ 220 2:1 >99.9% <3% ~97%
Key Findings
  • Copper-based catalysts are highly selective for C8 alkenes because copper is relatively inactive for the hydrogenolysis of C–C bonds and has lower activity for further hydrogenation of the C=C bond in the produced alkenes [1]. The highest alkene selectivity is achieved at moderate temperatures.
  • Platinum-based catalysts are highly active and non-selective, leading to the fully hydrogenated C8 alkane as the dominant product under all conditions tested [1].
  • The reaction mechanism proceeds via a two-step pathway on the bifunctional catalyst, as illustrated below.

G Ketone C8 Ketone (5-Methyl-3-heptanone) Alcohol C8 Alcohol (5-Methyl-3-heptanol) Ketone->Alcohol Hydrogenation (Metal Site: Cu, Pt) Alkene C8 Alkenes (this compound, etc.) Alcohol->Alkene Dehydration (Acid Site: Al₂O₃) Alkane C8 Alkane (3-Methylheptane) Alkene->Alkane Hydrogenation (Metal Site: Pt)

Troubleshooting and Optimization Guidelines

  • Low Conversion: This can be due to insufficient metal reduction, low reaction temperature, or short contact time. Ensure proper pre-treatment and consider increasing the catalyst load or decreasing the feed flow rate (lower WHSV).
  • Declining Activity Over Time: Catalyst deactivation can occur due to coking (carbon deposition). This can be mitigated by periodically regenerating the catalyst by calcining in air at 500°C for 2-4 hours to burn off the coke [2].
  • Shifting Selectivity from Alkenes to Alkane: If using a Cu-based catalyst, an increase in alkane selectivity is typically driven by higher temperatures or excessive hydrogen partial pressure. To maximize alkene yield, operate at the lowest temperature that gives satisfactory conversion and control the H₂/ketone ratio carefully [1].

Conclusion

This protocol provides a reliable and selective method for producing this compound from a biomass-derived C8 ketone using a 20 wt% Cu–Al₂O₃ bifunctional catalyst. The process highlights the critical role of catalyst design—specifically, the choice of a metal with moderate hydrogenation activity—in steering selectivity toward valuable intermediate alkenes rather than fully saturated alkanes. This offers a viable pathway for synthesizing green hydrocarbon fuel components within a biorefinery context.

References

Purification of C8 Olefins via Reactive Distillation

Author: Smolecule Technical Support Team. Date: February 2026

The following protocol is adapted from a study focused on purifying α-olefins from Fischer-Tropsch synthetic products by removing the tertiary olefin 2-methyl-1-heptene (MH) [1]. While the target impurity differs, the core principle of using reactive distillation to separate a specific C8 alkene from a complex mixture is directly relevant.

Objective

To remove a specific olefin isomer from a C8 hydrocarbon stream via etherification with methanol in a reactive distillation column, thereby purifying the desired olefin product [1].

Materials and Equipment
Category Specification
Chemicals Anhydrous Methanol (99 wt%), C8 hydrocarbon feedstock (e.g., Fischer-Tropsch C8 fraction), Cation exchange resin (e.g., NKC-9)
Equipment Pilot-scale reactive distillation column, packed with catalytic material, feeding pumps, reboiler, condenser, product collection vessels
Experimental Procedure
  • Feed Preparation: The C8 hydrocarbon feed and methanol are supplied at a controlled molar ratio. The study used a methanol-to-MH molar ratio of 2:1 [1].
  • Column Operation:
    • The mixed feed is introduced into the reactive distillation column.
    • The reflux ratio is a critical operating parameter. The referenced study identified an optimum reflux ratio of 4 for their specific system [1].
    • The reaction occurs catalytically on the resin within the column. The etherification of MH with methanol produces 2-methoxy-2-methylheptane (MMH), which has a higher boiling point and is easily separated [1].
  • Product Collection:
    • High-Purity α-Olefin Stream: The desired purified C8 olefin is obtained as the distillate product at the top of the column.
    • Heavy Ether Stream: The generated ether (MMH) is drawn as a bottom product.

The workflow below illustrates the reactive distillation process for purifying C8 olefins.

Feed1 C8 Hydrocarbon Feedstock Mixer Feed Mixer Feed1->Mixer Feed2 Methanol Feed Feed2->Mixer RDColumn Reactive Distillation Column Mixer->RDColumn Overhead High-Purity C8 Olefin (Distillate Product) RDColumn->Overhead Bottoms Heavy Ether Stream (Bottom Product) RDColumn->Bottoms

Key Data for 5-Methyl-2-heptene and Related Processes

For any distillation process, understanding the physical properties of the compounds involved is essential. The table below summarizes available data for this compound and a key reference compound.

Table 1: Physical Properties of this compound and n-Octane
Property This compound n-Octane (for comparison) Source
Molecular Formula C₈H₁₆ C₈H₁₈ [2] [3]
Molecular Weight 112.21 - 112.22 g/mol - [2] [4]
Boiling Point 113.0 °C (calculated) 398.8 K (125.6 °C) [5] [1]
Enthalpy of Vaporization (ΔvapH°) 32.97 kJ/mol (calculated) - [5]
Physical Form Colorless liquid - [2]

Furthermore, the reactive distillation protocol's success relies on specific operational parameters, which are summarized below.

Table 2: Key Parameters for the Etherification Reactive Distillation Process
Parameter Value or Specification Note / Reference
Catalyst Cation exchange resin NKC-9 analogous to Amberlyst-type resins [1]
Methanol to Tertiary Olefin Molar Ratio 2 : 1 Required to drive conversion [1]
Optimum Reflux Ratio 4 For the specific pilot-scale column described [1]
Key Impurity Removed 2-methyl-1-heptene (MH) Demonstrates process feasibility [1]

Strategic Considerations for Purification

Developing a purification protocol requires careful planning. Here are some key considerations based on the available information:

  • Isomer Complexity: this compound is typically a mixture of cis and trans isomers [2]. Separating these stereoisomers would require highly efficient fractional distillation or chromatographic methods due to their very similar physical properties.
  • Alternative Synthesis Pathway: this compound can be produced from the hydrodeoxygenation of 5-methyl-3-heptanone using a bifunctional catalyst (e.g., 20 wt% Cu on Al₂O₃) [6]. In this context, the purification challenge shifts from isolating it from a complex mixture to separating it from the reaction's by-products, such as 5-methyl-3-heptanol and 3-methylheptane.
  • Safety and Handling: This compound is a highly flammable liquid and vapor and may be fatal if swallowed and enters airways [5]. All operations must be conducted using appropriate personal protective equipment (PPE) and within a well-ventilated fume hood.

References

5-Methyl-2-heptene storage handling laboratory protocols

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Properties

The table below summarizes the key identifiers and physical properties of 5-Methyl-2-heptene.

Property Value / Description
CAS Number 22487-87-2 (mixture); 24608-85-3 (trans isomer) [1] [2]
Molecular Formula C₈H₁₆ [1]
Formula Weight 112.21 g/mol [1]
Appearance Colorless to almost colorless clear liquid [1]
Density 0.73 (at 20°C, estimated) [1]
Refractive Index 1.4140 - 1.4160 (at 20°C, estimated) [1]
Flash Point 13 °C [1]
Water Solubility Very low (LogP: 3.4) [3]

Hazard Classification

This compound is hazardous and requires strict controls, primarily due to its high flammability.

Hazard Class Pictogram GHS Hazard Statements Precautionary Statements

| Flammable Liquid | Flammable | H225: Highly Flammable liquid and vapour [1] [3] | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking. P233: Keep container tightly closed. P240: Ground/bond container and receiving equipment. P403+P235: Store in a well-ventilated place. Keep cool [1]. | | Health Hazard | Health Hazard | H304: May be fatal if swallowed and enters airways [1] [3] | P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN: Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. P405: Store locked up [1]. |

Safe Handling & Storage Protocol

Engineering Controls
  • Ventilation: Handle only within a properly functioning chemical fume hood or under local exhaust ventilation to ensure vapor concentrations remain below exposure limits and to prevent the accumulation of flammable vapors [1] [3].
  • Containment: Use secondary containment to manage potential spills.
Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield.
  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact [1].
  • Respiratory Protection: If engineering controls cannot maintain safe air levels, use a respirator with a suitable organic vapor cartridge.
Storage Guidelines
  • Store in a cool, well-ventilated place [1].
  • Keep containers tightly closed in a locked storage area [1].
  • Use flammable storage cabinets that are grounded.
  • Keep away from any potential ignition sources (heat, sparks, open flames).

Experimental Workflow for Handling

The following diagram outlines the core workflow for safely handling this compound in the laboratory:

Start Start Handling Procedure Prep Preparation Phase - Review SDS - Don appropriate PPE - Clear work area Start->Prep Setup Experimental Setup - Work inside fume hood - Ground containers - Check for ignition sources Prep->Setup Transfer Liquid Transfer - Use spark-proof tools - Minimize vapor release Setup->Transfer Reaction Reaction/Use Phase - Monitor temperature - Contain the process Transfer->Reaction Cleanup Cleanup & Disposal - Collect waste in sealed, labeled containers - Decontaminate surfaces Reaction->Cleanup Storage Proper Storage - Return to flammable storage cabinet - Log storage details Cleanup->Storage

Spill and Emergency Response

  • Immediate Response: Evacuate non-essential personnel. Ventilate the area. Eliminate all ignition sources.
  • Containment: For small spills, absorb with a non-combustible material like vermiculite or sand.
  • Clean-up: Place the absorbed material into a suitable container for disposal as hazardous waste. Clean the contaminated area thoroughly.
  • Disposal: Collect all waste, including contaminated absorbents, in clearly labeled, sealed containers for disposal according to local regulations for flammable hazardous waste.
  • Fire Fighting: In case of fire, use appropriate extinguishing media such as carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam. Do not use water jets [1].

Quality Assurance in Analysis

When analyzing this compound, using pure standards is critical for accurate identification. Gas Chromatography (GC) methods are suitable, and the table below lists retention indices for the trans isomer on non-polar columns for reference [4].

Active Phase Temperature (°C) Retention Index (Kovats)
Petrocol DH 30 774.4
Squalane 30 766.5
Squalane 40 768.0
Squalane 55 772.5
Squalane 100 772.5

Key Takeaways

  • Primary Hazard: this compound is a highly flammable liquid with a very low flash point and presents an aspiration hazard if swallowed.
  • Core Controls: Safe handling mandates the use of a fume hood, stringent ignition source control, and complete personal protective equipment (PPE).
  • Storage: Must be stored in a grounded, ventilated flammable cabinet, kept cool and locked.
  • Identification: Reliable analytical identification, particularly by GC-MS, requires confirmation against a pure standard due to the potential for isomer co-elution.

References

5-Methyl-2-heptene volatility handling prevention loss

Author: Smolecule Technical Support Team. Date: February 2026

FAQs on Handling 5-Methyl-2-Heptene

Q1: Why is this compound considered a volatile compound, and what does this mean for my experiment? A1: this compound is a hydrocarbon with a relatively low molecular weight (112.21 g/mol) [1]. Compounds with these properties tend to have high vapor pressures at room temperature, meaning they can easily evaporate. In an experiment, this can lead to a significant loss of material, altering the intended concentration of your reaction mixture and yielding inaccurate or irreproducible results.

Q2: What are the most critical steps I can take to prevent the loss of this compound during handling? A2: While specific protocols for this compound were not found, general best practices for volatile liquids include:

  • Using Airtight Systems: Perform all transfers and reactions in sealed systems, such as reaction vessels with septa, using gas-tight syringes for any injections.
  • Temperature Control: Work at lower temperatures whenever possible. Avoid heating the compound unnecessarily, and if required, use condensers (especially reflux condensers) to capture and return evaporating material.
  • Cold Trapping: When evaporating solvents under reduced pressure (e.g., on a rotovap), use a cold trap cooled with liquid nitrogen or a dry ice/acetone mixture to capture the volatile this compound.
  • Minimize Open Handling: Limit the time containers are open to the atmosphere during weighing or sampling.

Key Physical-Chemical Data for this compound

The table below summarizes the available quantitative data, which is essential for developing analytical methods to detect and quantify this compound.

Property Value Measurement Condition / Comment
Molecular Formula C₈H₁₆ [1]
Molecular Weight 112.2126 g/mol [1]
Kovats Retention Index (RI) ~774 Non-polar column (e.g., Petrocol DH), isothermal at 30°C [1]
Normal Alkane RI ~774-775 Non-polar column (Petrocol DH), temperature ramp [1]

Suggested Experimental Workflows

Based on analytical chemistry principles, here are methodologies for key tasks involving this compound.

Workflow 1: Tracking Compound Loss During an Experiment

To quantify how much this compound is lost during a process, you can use Gas Chromatography (GC) with an internal standard.

start Start: Prepare Experimental Samples a Spike samples with a known amount of Internal Standard start->a b Perform experimental process (e.g., heating, stirring, reaction) a->b c Extract analyte from the reaction mixture b->c d Analyze via GC-MS or GC-FID c->d e Measure peak areas for This compound and Internal Standard d->e f Calculate ratio of analyte-to-standard peak area vs. calibration curve e->f g End: Quantify recovery and identify major loss points f->g

Workflow 2: Identifying this compound in a Complex Mixture

For confirming the presence of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred tool. The retention index data from the NIST WebBook is critical for this [1].

start Start: Run Sample on GC-MS a Obtain chromatogram and mass spectrum of unknown peak start->a b Step A: Retention Index Match a->b c Step B: Mass Spectrum Match a->c d Compare calculated RI with reference RI (~774 on non-polar column) b->d e Compare unknown mass spectrum with NIST database reference c->e f Criteria Met? d->f e->f g End: Confirm Identity of This compound f->g Yes h Identity not confirmed f->h No

Advanced Techniques from Literature

The search results highlight advanced techniques used for complex volatile mixtures, which could be applicable if you are working with very low concentrations or complex matrices:

  • Headspace Solid-Phase Microextraction (HS-SPME): This solvent-less technique can concentrate volatile compounds from the headspace of a sample vial onto a fiber for direct injection into a GC, minimizing handling loss [2] [3].
  • Comprehensive Two-Dimensional Gas Chromatography (GC×GC): This method offers superior separation power for very complex samples, which can be crucial for separating this compound from co-eluting compounds in a mixture [3].

References

improving 5-Methyl-2-heptene synthesis yield elimination reactions

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q: In my synthesis, multiple alkene products are possible. How can I predict and control which one is the major product?

    • A: This is governed by Zaitsev's Rule, which states that in elimination reactions, the more highly substituted, stable alkene (e.g., tetrasubstituted > trisubstituted > disubstituted) will be the major product [1]. The reaction proceeds through a transition state that favors the removal of a hydrogen from the beta-carbon with the fewest hydrogens [2] [1].
  • Q: Why does my reaction yield a significant amount of substitution product instead of the desired alkene?

    • A: Elimination (E2) and substitution (SN2) are often competing pathways. The outcome is highly dependent on the base strength and steric bulk [2]. Stronger, bulkier bases (e.g., potassium tert-butoxide) favor elimination, while stronger, less bulky nucleophiles favor substitution.
  • Q: What analytical technique is best for analyzing the product distribution of my elimination reaction?

    • A: Gas Chromatography (GC) is an excellent and standard method for separating, identifying, and quantifying the mixture of alkene isomers produced in elimination reactions [3]. It allows for direct analysis of the isomeric ratio, helping you troubleshoot reaction conditions.

Troubleshooting Guide

The table below outlines common problems, their potential causes, and recommended solutions to improve the yield of your desired alkene.

Problem Possible Causes Recommended Solutions
Low Yield of Desired Alkene Incorrect reaction temperature; Competing substitution reaction; Poor leaving group [2]. Increase temperature to favor elimination; Use a strong, bulky base (e.g., tert-butoxide) [2] [3]; Ensure a good leaving group (e.g., bromide, iodide) is present.
Incorrect Alkene Isomer Ratio Reaction conditions not aligned with Zaitsev's rule; Steric hindrance from the base [2] [1]. Confirm that base strength and temperature promote thermodynamic control (Zaitsev product); For less substituted alkenes, use a bulkier base to favor the Hofmann product.
Slow Reaction Rate Low reaction temperature; Weak base; Poor leaving group. Elevate the reaction temperature; Switch to a stronger base; Utilize a substrate with a better leaving group (e.g., tosylate vs. chloride).

Experimental Workflow for Elimination Reactions

The following diagram maps the logical decision process for designing and optimizing a typical elimination reaction, based on the principles from the search results.

Start Start: Plan Elimination Reaction A1 Substrate & Base Selection Start->A1 A2 Perform Reaction (Note: Often requires heat) A1->A2 A3 Work-up and Product Isolation A2->A3 A4 Analysis via Gas Chromatography (GC) A3->A4 A5 Evaluate Results A4->A5 A6 Optimal Yield Achieved? A5->A6 End Success: Process Complete A6->End Yes B1 Troubleshoot Based on Problem A6->B1 No B1->A1 Adjust Parameters

Detailed Protocol Considerations
  • Base and Solvent Selection: The choice is critical. For E2 reactions, common bases include sodium ethoxide (NaOEt) in ethanol or potassium tert-butoxide (KOtBu) in tert-butanol [2] [3]. The latter, being stronger and bulkier, can enhance elimination and influence the alkene isomer ratio.
  • Reaction Setup: Assemble the apparatus with a round-bottom flask, reflux condenser, and drying tube. Maintain an inert atmosphere (e.g., N₂ or Ar) if the base is moisture-sensitive. Add the base to a solution of your alkyl halide substrate. Heating under reflux is frequently required [1].
  • Reaction Monitoring & Work-up: Monitor reaction completion by TLC. Typical work-up involves cooling the mixture, carefully quenching with a saturated ammonium chloride (NH₄Cl) solution [4], and extraction with an organic solvent like dichloromethane or ethyl acetate [4]. Purify the crude product via distillation or column chromatography.
  • Analysis: Analyze the product mixture using Gas Chromatography (GC) to determine the yield and isomeric ratio of the alkene products [3].

Key Optimization Strategies

  • Apply Zaitsev's Rule: To form the most stable (and often desired) alkene, design your reaction to favor the Zaitsev product by using a strong base and ensuring the reaction conditions are thermodynamic [1].
  • Minimize Competing Reactions: To suppress the SN2 pathway, use a sterically hindered base and secondary or tertiary alkyl halide substrates [2].
  • Systematic Variation: If yields are low, methodically test different parameters: base (strength and concentration), solvent (polar aprotic may be beneficial), temperature, and reaction time.

References

Troubleshooting Guide: Controlling Side Products in Alkene Isomerization

Author: Smolecule Technical Support Team. Date: February 2026

The following table outlines common issues, their root causes, and potential solutions based on current research.

Problem Possible Causes Recommended Solutions
Low Isomerization Selectivity / High Cracking Yield Acid site strength too strong; Excessive metal function leading to over-dehydrogenation; Non-optimal metal-acid balance [1] [2]. Moderate acid strength (e.g., use MCM-48, BEA over MFI); Use bimetallic catalysts (e.g., Cu-Pt) to dilute strong metal sites [3] [2].
Formation of Unwanted Multi-branched Isomers Isomerization equilibrium is approached locally; Slow diffusion allows secondary isomerization [4] [1]. Improve site proximity to shorten diffusion path for intermediates; Optimize zeolite pore structure for shape selectivity [5] [1].
Rapid Catalyst Deactivation (Coking) High concentration of reactive intermediates (alkenes, carbocations); Slow diffusion in catalyst pores [1]. Introduce mesoporesity (e.g., via desilication) to improve diffusion; Co-feed hydrogen; Use a metal function with high hydrogenation activity [1].
Poor Overall Conversion Metal and acid sites are too distant, causing intermediate loss; Low acid site density or weak strength; Low metal activity for (de)hydrogenation [5] [1]. Enhance nanoscale intimacy between metal and acid functions; Ensure sufficient Brønsted acid site density; Verify metal function activity [1].

Experimental Protocols for Catalyst Evaluation and Optimization

The following methodologies are adapted from recent studies on n-heptane and similar alkene isomerization.

Protocol 1: Evaluating Metal-Acid Site Proximity

This protocol is based on studies investigating the intimacy criterion in bifunctional catalysis [1] [6].

  • Objective: To determine the effect of metal-acid site distance on isomerization selectivity and cracking.
  • Materials: Two catalyst systems: 1) Intimate mixture of Pt/zeolite (e.g., Pt/MFI) and Pt/SiO₂. 2) Physical mixture with the same components but separated to simulate larger particle sizes [1].
  • Method:
    • Load catalysts in a fixed-bed micro-reactor.
    • Set reaction conditions (e.g., 250-300°C, H₂ pressure, specific Weight Hourly Space Velocity - WHSV).
    • Feed n-heptane or 5-methyl-2-heptene and analyze effluent using online GC.
  • Expected Outcome: The intimate mixture should show higher isomerization rates and selectivity due to efficient intermediate shuttling, while the physically separated mixture may exhibit higher cracking yields [1].
Protocol 2: Modifying Catalyst Acidity and Metal Properties

This protocol is based on the successful application of bimetallic catalysts and acid-supported systems [3] [2].

  • Objective: To suppress cracking side reactions by modifying the metal function.
  • Materials: Montmorillonite K10 (MMT) support, Hexachloroplatinic acid (H₂PtCl₆·6H₂O), Copper nitrate (Cu(NO₃)₂·3H₂O), formaldehyde, and tetrahydrofuran [2].
  • Synthesis Steps:
    • Impregnation: Immerse MMT support in an aqueous solution of Cu(NO₃)₂.
    • Reduction: Add formaldehyde to reduce the metal precursor. Stir the mixture, then filter, wash, and dry the solid.
    • Pt Deposition: Immerse the Cu/MMT solid in a solution of H₂PtCl₆ in ethanol. Sonicate, let stand, then dry and calcine (e.g., at 400°C for 4 hours) to obtain the final Cu-Pt/MMT catalyst [2].
  • Evaluation: Test the catalyst in a micro-reactor and compare its performance against a monometallic Pt/MMT catalyst. The optimal 0.1% Pt-0.8% Cu/MMT formulation achieved 76% n-heptane conversion with 85% isomerization selectivity at 350°C [2].

Mechanistic Insights and Visual Workflow

Understanding the reaction network is crucial for controlling side products. The following diagram illustrates the key pathways and critical control points during the isomerization process.

Isomerization Pathways and Control Points

The diagram shows two main pathways for skeletal isomerization: the Protonated Cyclopropane (PCP) and Edge-Protonated Cyclopropane (EPCP) mechanisms, which proceed via a tight transition state, and the Cyclopropane (CP) Intermediate pathway [4]. The multi-branched isomers and cracking products are primarily formed from the desired mono-branched isoheptenes via secondary reactions [1].

Key Technical FAQs

  • What is the most critical factor in suppressing cracking reactions? Achieving a optimal balance between metal and acid functions is paramount. Overly strong acid sites or an excessive dehydrogenation function can drastically increase cracking. Using a second metal (like Cu) to dilute Pt ensembles or choosing a support with moderate acid strength are effective strategies [2].

  • How does catalyst pore size affect product distribution? Zeolite pore size imposes shape selectivity. Medium-pore zeolites (e.g., ZSM-5/MFI) can sterically hinder the formation or diffusion of bulky multi-branched isomers, favoring mono-branched products. Large-pore zeolites (e.g., BEA) allow for more diverse isomer formation but may also lead to more cracking [4] [1].

  • Why is nanoscale "site proximity" so frequently emphasized? In bifunctional catalysis, the alkene intermediates must shuttle between metal sites (for dehydrogenation/hydrogenation) and acid sites (for skeletal rearrangement). If these sites are too far apart, the local concentration of reactive alkenes can become too high, leading to secondary, undesirable reactions like cracking. Nanoscale proximity ensures efficient conversion of the desired intermediates before they can react further [5] [1] [6].

I hope this technically-grounded framework provides a solid foundation for your support center. The strategies and protocols here, while based on related alkene chemistry, should be directly applicable to optimizing your work with this compound.

References

5-Methyl-2-heptene solubility issues organic solvents

Author: Smolecule Technical Support Team. Date: February 2026

Physical Properties & Solubility Profile

5-Methyl-2-heptene is a medium-chain alkene with predictable solubility characteristics. The table below summarizes its key physical properties [1] [2].

Property Value / Description
Physical State Colorless to almost colorless clear liquid [3] [1]
Density (at 25/4 °C) 0.73 g/mL [1] [2]
Refractive Index 1.4140 - 1.4160 [1] [2]
Flash Point 13 °C (Highly Flammable) [1] [2]
LogP (XLogP3) 3.4 [3] [2]
Water Solubility Very low (estimated ~0.17 g/L) [3]

The high LogP value of 3.4 and low density indicate that this compound is a highly non-polar and hydrophobic compound [3] [2]. Its solubility follows the principle of "like dissolves like," showing excellent miscibility with non-polar organic solvents and very poor solubility in polar solvents like water or alcohols.

Solvent Selection Guide

The following table provides a practical guide for solvent selection based on chemical principles and the properties of this compound.

Solvent Category Recommended Solvents Expected Solubility Notes & Rationale
Non-Polar Solvents n-Hexane, n-Heptane, Cyclohexane Very High Ideal choice. Similar aliphatic hydrocarbon structure minimizes HSP distance (Ra), ensuring complete miscibility [4].
Aromatic Solvents Toluene, Benzene High Good compatibility due to non-polar nature. Can be used, though slightly higher polarity than aliphatic solvents.
Chlorinated Solvents Dichloromethane (DCM), Chloroform High Effective solvents despite higher polarity; DCM is noted in synthesis patents [5].
Ester Solvents Ethyl Acetate (EA) Moderate to High Can form azeotropes (e.g., with n-heptane) [6]. Useful for certain reaction or separation workflows.
Polar Solvents Acetone, Acetonitrile, Methanol, Ethanol, DMSO, DMF, Water Low to Insoluble High HSP distance (Ra) leads to poor solubility. Water solubility is negligible [3].

Troubleshooting Common Solubility Issues

Problem 1: The compound is not dissolving in the intended solvent.

  • Cause: The solvent is too polar. Common mistakes include attempting to use methanol, acetone, or water.
  • Solution:
    • Switch solvents: Immediately move to a non-polar solvent like n-heptane or hexane.
    • Use a solvent mixture: If your reaction requires some polarity, use a mixture of a non-polar solvent (e.g., hexane) with a moderate-polarity solvent (e.g., ethyl acetate or DCM) to fine-tune the solubility.

Problem 2: Precipitation occurs during a reaction when a new reagent/solvent is added.

  • Cause: The addition of a polar reagent or solvent has changed the overall polarity of the reaction mixture, reducing the solubility of this compound.
  • Solution:
    • Pre-dilute reagents: Dilute the polar reagent in a compatible solvent (like DCM or the reaction solvent itself) before adding it dropwise.
    • Adjust the mixture: After the reaction, add more of the original non-polar solvent to re-dissolve the precipitated material for easier workup.

Problem 3: Difficulty separating this compound from reaction mixtures or solvents.

  • Cause: The solvent forms an azeotrope with the compound or has a similar boiling point.
  • Solution:
    • Consult azeotrope data: For example, ethyl acetate and n-heptane form an azeotrope [6].
    • Change solvent: If purification by distillation is planned, switch to a solvent that does not form an azeotrope with linear/branched C7-C8 alkenes.
    • Use advanced distillation: Techniques like extractive distillation with entrainers (e.g., N-Methyl-2-pyrrolidone (NMP) or p-xylene (PX)) can break azeotropes for effective separation [6].

Experimental Workflow for Solvent Selection

This diagram outlines a logical approach to selecting and testing a solvent for this compound in your experiment.

Start Start: Need to select a solvent Step1 Step 1: Prioritize Non-Polar Solvents (n-Hexane, n-Heptane) Start->Step1 Step2 Step 2: Test Small Scale (~0.1 mL compound in 1-2 mL solvent) Step1->Step2 Decision1 Fully dissolved? Step2->Decision1 Step3 Step 3: Proceed with reaction or purification Decision1->Step3 Yes Step4 Step 4: Troubleshoot: - Switch to more non-polar solvent - Use solvent mixture - Check for azeotrope issues Decision1->Step4 No

Critical Safety & Handling Information

Due to its physical properties, this compound requires strict safety measures [1] [2]:

  • Flammability: It is a highly flammable liquid and vapor (GHS H225). Its flash point is only 13°C.
  • Aspiration Hazard: May be fatal if swallowed and enters airways (GHS H304).
  • Handling Precautions:
    • Always use personal protective equipment (PPE): gloves, safety glasses, and a lab coat.
    • All operations must be conducted in a well-ventilated fume hood.
    • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
    • Use grounded, explosion-proof equipment.

References

5-Methyl-2-heptene stability storage decomposition prevention

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification

The table below summarizes the basic information available for 5-Methyl-2-heptene.

Property Details
Chemical Name This compound [1] [2]
CAS Registry Number 24608-84-2 (for the cis isomer) [2]
Molecular Formula C₈H₁₆ [1] [2]
Molecular Weight 112.21 g/mol [2]
IUPAC Standard InChIKey VIHUHUGDEZCPDK-XQRVVYSFSA-N [2]

Information Limitations and a Recommended Path Forward

The search results do not contain experimental protocols, stability data, or decomposition profiles for this compound.

  • Consult Safety Data Sheets (SDS): The most reliable source for safe storage and handling conditions is a Safety Data Sheet from a commercial supplier.
  • Apply General Principles for Alkenes: In the absence of specific data, general procedures for handling unstable compounds should be followed. The workflow below outlines a logical approach to establishing storage and handling protocols based on chemical properties.

cluster_hypothesis Develop Handling Hypothesis Start Start: New Compound This compound Literature Literature Review (PubChem, NIST) Start->Literature DataGap Identified Data Gap: No stability/decomposition info Literature->DataGap GeneralClass Apply General Principles for Alkene Class DataGap->GeneralClass PeroxideRisk Potential Peroxide Former? Consider air-free storage GeneralClass->PeroxideRisk LightSensitive Light Sensitive? Store in amber glass PeroxideRisk->LightSensitive InertAtmosphere Air/Moisture Sensitive? Store under inert gas LightSensitive->InertAtmosphere ExperimentalPlan Design Experimental Stability Study InertAtmosphere->ExperimentalPlan Monitor Monitor Over Time (e.g., NMR, GC-MS) ExperimentalPlan->Monitor FinalProtocol Establish Final Storage Protocol Monitor->FinalProtocol

FAQ for Researchers

Given the information gap, here are answers to anticipated questions based on standard laboratory practice.

Q1: There is no specific stability data for this compound. How should I store it? A1: In the absence of compound-specific data, apply the precautionary principle. Due to its alkene functional group, it should be considered sensitive to light, heat, and air (which can lead to peroxide formation). It is recommended to store it in a cool, dark place (e.g., a refrigerator at +2 to +8 °C) under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, amber vial [3].

Q2: What analytical methods can I use to monitor its decomposition in my lab? A2: The most direct method is Gas Chromatography-Mass Spectrometry (GC-MS), a technique commonly used for analyzing volatile organic compounds [3]. Regularly analyze a fresh sample and compare its chromatogram to samples stored over time. The appearance of new peaks indicates the formation of decomposition products.

Q3: I have detected impurities in my stored sample. How should I proceed? A3: First, analyze the impure material via GC-MS to identify the decomposition products. Based on the impurities, you can attempt purification using standard techniques like distillation or chromatography. Re-purify the compound and transfer it immediately to a more appropriate storage condition as hypothesized in the diagram above.

References

optimizing 5-Methyl-2-heptene reaction conditions temperature catalyst

Author: Smolecule Technical Support Team. Date: February 2026

Catalytic Systems & Optimal Conditions

The table below summarizes key catalytic approaches for reactions involving C8 ketones and alkenes, which can guide the optimization of 5-Methyl-2-heptene synthesis.

Catalyst System Reaction Type Optimal Temperature Key Outcome / Selectivity Citation
20 wt% Cu–Al₂O₃ Hydrodeoxygenation of 5-methyl-3-heptanone 220°C ~82% selectivity for C8 alkenes [1]
1 wt% Pt–Al₂O₃ Hydrodeoxygenation of 5-methyl-3-heptanone 180-260°C Up to 97% selectivity for C8 alkane [1]
GaPt/Al₂O₃ (SCALMS) Dehydrogenation of n-heptane to heptenes >500°C Enhanced selectivity for linear heptenes (e.g., 2-heptene) over cracking/aromatization [2]
Pd/Activated Carbon Coupled condensation-hydrogenation of ethyl methyl ketone 300°C 96% combined selectivity for 5-methylheptan-3-one and 3-methylheptane [3]

Detailed Experimental Protocol

Based on the research, here is a sample detailed methodology for the hydrodeoxygenation of a C8 ketone to alkenes, adaptable for optimizing this compound production [1].

Catalyst Preparation: 20 wt% Cu–Al₂O₃
  • Method: Use incipient wetness impregnation.
  • Support: Use γ-Al₂O₃.
  • Metal Precursor: Use an aqueous solution of copper nitrate (Cu(NO₃)₂).
  • Drying: Dry the impregnated catalyst at 110°C for 12 hours.
  • Calcination: Calcine the dried material in air at 400°C for 4 hours. XRD analysis should confirm the presence of CuO clusters after this step [1].
Reaction Procedure
  • Reactor Setup: Use a fixed-bed continuous flow reactor operating at atmospheric pressure (1 atm).
  • Catalyst Activation: Reduce the catalyst in-situ with hydrogen gas (H₂) prior to the reaction. A typical flow rate is 20 mL/min, with the temperature ramped from ambient to 300°C at a rate of 5°C/min, holding for 2 hours [1].
  • Feedstock: Use 5-methyl-3-heptanone as the reactant.
  • Reaction Conditions:
    • Temperature: 220°C
    • H₂/ketone molar ratio: 2
    • Weight Hourly Space Velocity (WHSV): This should be optimized, but a range of 1-2 h⁻¹ is a typical starting point for such systems.
  • Product Analysis: Analyze the effluent stream using an online Gas Chromatograph (GC) equipped with a Mass Spectrometer (MS) for product identification and quantification [1].

Troubleshooting Common Issues

Problem Possible Causes Suggested Solutions
Low Conversion Temperature too low; Catalyst not properly activated; Insufficient metal sites. Increase reaction temperature within the 180-260°C range; Verify catalyst reduction procedure; Check catalyst loading and dispersion.
Low Alkene Selectivity Temperature too high; Excessive hydrogen pressure; Catalyst with high hydrogenation activity. Lower the reaction temperature; Reduce H₂/ketone ratio; Switch from Pt-based to Cu-based catalysts for alkene favorability.
Rapid Catalyst Deactivation Coke formation blocking active sites; Sintering of metal particles. For coke formation, introduce a low concentration of H₂ to the feed to gasify carbon deposits [2]. For sintering, ensure calcination temperature is not excessive and consider catalysts designed for high-temperature stability, like SCALMS [2].

Experimental Workflow Diagram

The following diagram outlines the logical workflow for the experimental and optimization process based on the protocols above.

Start Define Reaction Objective C1 Select Catalyst System Start->C1 C2 Prepare & Activate Catalyst C1->C2 C3 Set Up Reactor & Conditions C2->C3 C4 Run Reaction & Collect Data C3->C4 Decision1 Performance Met? C4->Decision1 Decision1:s->C1:n No End Optimized Protocol Decision1->End Yes

References

removing 5-Methyl-2-heptene impurities purification techniques

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Properties

For any purification strategy, understanding the basic properties of the compound is essential. The table below summarizes key data for 5-Methyl-2-heptene.

Property Value / Description Source
CAS Number 22487-87-2 (mixed isomers); 24608-85-3 ((E)-isomer) [1] [2]
Molecular Formula C₈H₁₆ [1]
Molecular Weight 112.21 g/mol [1]
Physical State Colorless to pale yellow liquid [1]
Boiling Point 113.0 °C (calculated) [1]
Flash Point Highly Flammable (specific data not found) [1]
IUPAC Name 5-methylhept-2-ene [1]
Canonical SMILES CCC(C)CC=CC [1]

Safety and Handling Information

Working with this compound requires careful attention to safety due to the following hazards [1]:

  • Highly Flammable liquid and vapor [1].
  • May be fatal if swallowed and enters airways (Aspiration hazard) [1]. It is advised to handle it with appropriate personal protective equipment (PPE) including gloves and safety glasses, and to use a fume hood [1].

Potential Purification Strategies Based on Chemical Properties

While direct purification protocols were not found, the following logical approaches can be explored based on the compound's properties. The workflow below outlines a potential decision-making process.

Start Start: Mixture Containing This compound Impurity Step1 Analyze Polarity & Volatility Start->Step1 Step2 Select Purification Concept Step1->Step2 Method1 Exploit Boiling Point (113°C) via Fractional Distillation Step2->Method1 Method2 Exploit Polarity & C=C Bond via Chromatography or Extraction Step2->Method2 Result Purified Desired Product Method1->Result Method2->Result

Exploiting Volatility: Distillation

Given the known boiling point, fractional distillation is a primary method to separate this compound from other compounds with sufficiently different boiling points [1].

Exploiting Polarity and Reactivity
  • Chromatography: The compound's non-polar nature (aliphatic hydrocarbon) makes techniques like flash column chromatography on silica gel a viable option. Its separation from more polar impurities would be straightforward.
  • Liquid-Liquid Extraction: This could effectively separate this compound from hydrophilic impurities when using water and a water-immiscible organic solvent [3].
  • Chemical Scavenging: As an alkene, this compound could potentially be removed by reacting it with solid-supported reagents that selectively target double bonds, though a specific reagent is not identified in the search results.

Troubleshooting Common Scenarios

Scenario: Suspected interference in a reaction mixture.

  • Step 1: Confirm the identity of the impurity using analytical techniques (e.g., GC-MS, comparing retention index data if available [4]).
  • Step 2: If confirmed, choose a purification method based on the properties of your desired product. If your product is non-volatile, distillation is suitable. If your product is more polar, liquid-liquid extraction or chromatography may be better.

Important Note on Available Information

It is critical to note that while the provided data can guide your experimental design, the specific effectiveness of these techniques for your unique mixture has not been documented in the searched literature. You will need to empirically determine the optimal conditions.

References

5-Methyl-2-heptene flammability safety laboratory protocols

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification and Hazards

The table below summarizes the basic identification and known hazard information for 5-Methyl-2-heptene.

Property Description
Chemical Name This compound (cis- and trans- mixture) [1]
CAS Number 22487-87-2 [1]
Molecular Formula C₈H₁₆ [1]
Molecular Weight 112.22 g/mol [1]
Physical Form Colorless liquid [1]
Hazard Classification (UN Number) 3295 (Hydrocarbons, liquid) [1]
  • Flammability Hazard: As a hydrocarbon liquid, this compound is expected to be flammable [1]. The specific UN number 3295 is typically assigned to flammable hydrocarbons.
  • General Lab Safety: When working with any hazardous materials, all personnel must be informed of the associated hazards, know the location and operation of safety equipment, and use appropriate personal protective equipment (PPE) [2].

Working with Flammable Liquids: Safety Protocols

Since specific protocols for this compound are unavailable, the following general safety measures for flammable liquids are critical. These protocols are visualized in the workflow below.

Start Start: Experiment with Flammable Liquid Storage Storage & Setup Start->Storage PPEnode Personal Protection Start->PPEnode Control Hazard Control Start->Control Emergency Emergency Prep Start->Emergency Step1 Minimize stored quantities Use approved flammable storage cabinets Storage->Step1 Step2 Wear lab coat, safety goggles, closed shoes, long pants, gloves PPEnode->Step2 Step3 Use a fume hood Eliminate ignition sources Ground metal containers Control->Step3 Step4 Have proper fire extinguisher ready Know location of safety shower Emergency->Step4

Storage and Setup
  • Minimize Quantities: Keep only the minimum amount necessary in the laboratory [2].
  • Proper Storage: Store in designated flammable storage cabinets that meet NFPA standards. Do not store chemicals on benches or floors [2].
  • Specialized Refrigeration: If refrigeration is required, use only appliances clearly marked and approved for flammable storage [2].
Personal Protective Equipment (PPE)
  • Essential Attire: Always wear a lab coat (with sleeves rolled down), safety goggles (regular glasses are not sufficient), closed shoes, and long pants [3].
  • Hand Protection: Wear appropriate gloves for safe handling of chemicals. Glove type should be selected based on the specific chemical being used [3].
  • Additional Precautions: Tie back long hair and avoid loose sleeves or jewelry [3].
Hazard Control During Use
  • Use a Fume Hood: Always handle flammable liquids inside a properly functioning fume hood to prevent vapor accumulation [2].
  • Control Ignition Sources: Remove all potential sources of ignition (open flames, hot plates) from the area unless absolutely necessary for the experiment [2].
  • Prevent Static Discharge: When transferring flammable liquids from a metal container, ensure the container is properly grounded [2].
Emergency Preparedness
  • Fire Extinguishers: Ensure the correct type of fire extinguisher (e.g., CO₂ or foam/ABC) is readily accessible. Never use a CO₂ extinguisher on a person [3].
  • Safety Stations: Know the locations and operating procedures of the nearest safety shower and eye wash station [3].

Spill and Exposure Response

Situation Immediate Action
Large or Unknown Spill Evacuate the area and immediately call for emergency personnel [3].
Small Spill (Known Chemical) Neutralize if appropriate (e.g., acid/base). Use proper PPE and dispose of waste in the correct container [3].
Chemical Contact on Skin Immediately go to the safety shower and flush the affected area thoroughly [3].
Chemical Contact in Eyes Use an eyewash station and rinse open eyes for at least 20 minutes. Seek medical attention immediately after [3].

Key Information Gaps and How to Proceed

The search results lack critical details needed for a complete risk assessment. For safe experimentation, you must obtain the following:

  • Safety Data Sheet (SDS): This is the most crucial document. Search for the SDS for this compound (CAS # 22487-87-2) using your company's chemical management system or directly from suppliers like Fisher Scientific [1]. The SDS will provide specific data on:
    • Flash Point: The temperature at which the liquid can ignite.
    • Auto-ignition Temperature: The temperature at which it can catch fire without an ignition source.
    • Flammability Limits (LEL/UEL): The range of vapor concentration in air that can cause a fire.
    • Toxicity Information: Health hazards from exposure.
    • Detailed First Aid Measures.

References

scaling up 5-Methyl-2-heptene synthesis industrial production

Author: Smolecule Technical Support Team. Date: February 2026

Industrial Synthesis Overview

The table below summarizes three primary industrial routes for synthesizing similar methylheptenone compounds. These methods highlight different strategic approaches to C-C bond formation, each with its own advantages and challenges for scale-up [1].

Synthetic Route Key Starting Materials Core Reaction Steps Reported Yield Key Challenges & Notes
Acetylene & Acetone Route [1] Acetylene, Acetone Ethynylation → Partial Hydrogenation → Ester Formation → Carroll Rearrangement Information missing Multi-step process; requires handling of acetylene and specialized catalysts (e.g., Lindlar catalyst).
Isobutylene Route [1] Isobutylene, Acetone, Formaldehyde One-step condensation at high temperature and pressure (∼310°C, 30 MPa). 34% (based on formaldehyde) High-pressure equipment required; numerous side reactions complicate purification.
Isoprene Route [1] Isoprene, Hydrogen Chloride, Acetone Hydrochlorination → Condensation (with Phase-Transfer Catalyst) 65% (based on isopentenyl chloride) Most promising for scale-up. Uses a phase-transfer catalyst (e.g., Benzyltriethylammonium chloride) for efficient condensation in aqueous NaOH [1].

Troubleshooting Guide

Here are solutions to common problems encountered during the scale-up of the Isoprene Route, which is often the most viable path to your target molecule.

Problem Possible Cause Solution & Recommendation
Low Reaction Yield Inefficient condensation reaction; poor phase transfer. Optimize the phase-transfer catalyst. Use Benzyltriethylammonium chloride at 0.4% mass of isopentenyl chloride. Maintain a mass ratio of Isopentenyl Chloride:Acetone:NaOH (48-51%) at 1:3.9:6.5 and a reaction temperature of 60-61°C for 3 hours [1].
Poor Product Purity / Difficult Separation Multiple side reactions generating impurities. This is a known issue in the one-step Isobutylene Route. For the Isoprene route, implement rigorous purification techniques like fractional distillation. Carefully control reaction stoichiometry and temperature to minimize by-products [1].
High Process Pressure Attempting the Isobutylene condensation route. This route requires operation at 30 MPa. Ensure reactor and all fittings are rated for this high pressure. Consider switching to the lower-pressure Isoprene route for improved safety and lower equipment costs [1].

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial use of these methylheptenone compounds? These compounds are not typically final products but are crucial intermediates in the synthesis of more complex molecules. For example, 6-Methyl-5-hepten-2-one is used to produce dehydrolinalool, linalool, citral, and pseudoionone, which are foundational to manufacturing Vitamin A, Vitamin E, Vitamin K1, and various flavors and fragrances [1].

Q2: Why is the Isoprene route often preferred for scale-up? The Isoprene route, particularly with a phase-transfer catalyst, offers a favorable balance of good yield (65%), lower operational pressure compared to the isobutylene route, and a relatively straightforward two-step process, making it more adaptable for industrial production [1].

Q3: Are there any specific handling or stability concerns with these compounds? 6-Methyl-5-hepten-2-one is described as a colorless or light yellow liquid that is miscible with alcohols and ethers but insoluble in water. It is described as "chemical active," indicating it should be stored properly and handled with care as it can be used to derive various other products [1].

Experimental Workflow: Isoprene Route

The following diagram outlines the two-step synthesis via the Isoprene pathway, which is the most recommended method for scaling up production.

IsopreneRoute Industrial Synthesis: Isoprene Route Start Start: Raw Materials Step1 Step 1: Hydrochlorination Isoprene + HCl Batch Process, Anhydrous Start->Step1 Intermediate Intermediate: Isopentenyl Chloride (Yield: ~67%) Step1->Intermediate Step2 Step 2: Condensation Isopentenyl Chloride + Acetone Phase-Transfer Catalyst, 60-61°C Product Product: 5-Methyl-2-hepten-4-one (Yield: ~65%) Step2->Product Intermediate->Step2

Methodology for Key Experiment

The following provides a detailed protocol for the core condensation step based on the industrial description.

Detailed Protocol: Phase-Transfer Catalyzed Condensation

This procedure describes the reaction of isopentenyl chloride with acetone to produce the target methylheptenone compound [1].

  • Reaction Setup: In a suitable reactor, charge a mixture of isopentenyl chloride, acetone, and a 48-51% sodium hydroxide (NaOH) aqueous solution in a mass ratio of 1 : 3.9 : 6.5.
  • Catalyst Addition: Add Benzyltriethylammonium chloride as a phase-transfer catalyst at a loading of 0.4% by mass relative to isopentenyl chloride.
  • Reaction Execution: Heat the reaction mixture to 60-61°C and maintain this temperature with stirring for 3 hours.
  • Work-up & Isolation: After the reaction is complete, allow the mixture to cool and separate the organic layer. Wash the organic phase with water and dry it over an appropriate drying agent (e.g., anhydrous magnesium sulfate).
  • Purification: Purify the crude product via fractional distillation under reduced pressure to isolate the desired methylheptenone as a clear liquid.

References

5-Methyl-2-heptene vs 6-Methyl-5-hepten-2-one reactivity

Author: Smolecule Technical Support Team. Date: February 2026

Profile of 6-Methyl-5-hepten-2-one

This compound, also known as sulcatone, is a common volatile organic compound with diverse roles from flavoring to biological signaling [1] [2].

The table below summarizes its core identifiers and physical properties:

Property Value / Description
CAS Number 110-93-0 [3] [4] [1]
Molecular Formula C₈H₁₄O [3] [1]
Molecular Weight 126.20 g/mol [3] [1]
IUPAC Name 6-methylhept-5-en-2-one [1]
Common Synonyms Sulcatone, Methyl heptenone, Prenylacetone [4] [1] [2]
Structure CC(=CCCC(=O)C)C [1]
Appearance Colorless to light yellow liquid [3]
Odor Lemongrass-like aroma [3] [1]
Boiling Point ~73 °C (at 2399 Pa / 18 mmHg) [3] [1]
Flash Point 50 °C [3]
Solubility Insoluble in water; miscible with alcohol and ether [3] [1]
Natural Occurrence Guava, tomato, ginger, lemongrass, citronella [3] [1]

Reactivity and Biological Role of 6-Methyl-5-hepten-2-one

The most significant experimental data for 6-Methyl-5-hepten-2-one relates to its role in plant biology, specifically in pear fruit.

  • Role in Plant Programmed Cell Death (PCD): A 2024 study identified 6-Methyl-5-hepten-2-one (MHO) as a key trigger that promotes Programmed Cell Death (PCD) during the development of superficial scald in pear fruit under cold storage [5].
  • Experimental Evidence: The study showed that fumigation with MHO aggravated scald symptoms and associated PCD, while treatment with diphenylamine (DPA), an MHO inhibitor, alleviated them [5]. This indicates a direct, positive role of MHO in this PCD pathway.
  • Proposed Signaling Pathway: The research identified specific genes implicated in the MHO signaling pathway, including PbrCNGC1, PbrGnai1, PbrACD6, and PbrSOBIR1 [5]. Furthermore, it confirmed that transcription factors PbrWRKY2, 34, and 39 bind to the promoters of PbrGnai1 or PbrSOBIR1 to activate their transcription [5].

The diagram below illustrates this signaling pathway based on the study's findings.

Start Chilling Stress MHO 6-Methyl-5-hepten-2-one (MHO) Start->MHO Induces accumulation PCDGenes PCD-Related Genes (24 out of 146 identified) MHO->PCDGenes Activates KeyGenes Key Signaling Genes PbrCNGC1, PbrGnai1, PbrACD6, PbrSOBIR1 MHO->KeyGenes Signals through PCD Programmed Cell Death (PCD) (Plasmolysis, DNA fragmentation, etc.) KeyGenes->PCD Executes WRKY Transcription Factors PbrWRKY2, PbrWRKY34, PbrWRKY39 WRKY->KeyGenes Binds & Activates

Important Limitations and Considerations

It is important to note the constraints of the available information:

  • No Direct Comparison Found: The search results do not contain a head-to-head reactivity comparison between 5-Methyl-2-heptene and 6-Methyl-5-hepten-2-one.
  • Focus on Biological Context: The most detailed reactivity data for 6-Methyl-5-hepten-2-one is in a specific biological context (plant PCD), not its general chemical reactivity with common reagents [5].
  • No Data on this compound: I found no specific information on the properties or reactivity of this compound in the search results.

How to Proceed with Your Comparison

Given the lack of a direct comparison, you may need to consult more specialized sources.

  • Dedicated Chemical Databases: For fundamental chemical reactivity, platforms like SciFinder or Reaxys are designed for this purpose and may contain data on reaction enthalpies, products, and rates for both compounds.
  • Focus on Functional Groups: A sound chemical approach is to hypothesize based on functional groups. This compound is an alkene, expected to undergo reactions like electrophilic addition. 6-Methyl-5-hepten-2-one is an α,β-unsaturated ketone, which can undergo nucleophilic addition (e.g., Michael addition) and is generally more electrophilic.
  • Review the Primary Literature: The pear scald study [5] provides a robust experimental protocol for investigating the biological reactivity of 6-Methyl-5-hepten-2-one. You could use this as a model to design experiments for your own comparison.

References

Kovats RI comparison 5-Methyl-2-heptene other octene isomers

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Kovats Retention Indices for C8H16 Isomers

Compound Name Isomer Type Molecular Formula Molecular Weight Min RI Max RI Typical RI Range Active Phase (Column Type) Temperature (°C)
5-Methyl-2-heptene [1] Branched Alkene C8H16 112.2126 766.5 774.4 766 - 774 Squalane (Capillary) 30 - 100
1-Octene [2] [3] Linear Alpha Alkene C8H16 112.2126 780.4 793.0 780 - 793 Squalane, OV-101, DB-1 (Capillary/Packed) 25 - 150

Experimental Methodologies Cited

The data in the table above was generated using established gas chromatography (GC) methods. Here are the details of the key experimental protocols:

  • For this compound: The RI values were determined on capillary columns coated with Squalane as the stationary phase [1]. This is a classic non-polar phase used for fundamental RI measurements. The data was collected under isothermal conditions, meaning the oven temperature was held constant during the analysis, at temperatures ranging from 30°C to 100°C. Carrier gases included H₂, He, and N₂ [1].
  • For 1-Octene: The extensive RI data comes from numerous studies using both capillary and packed columns [2] [3]. Common non-polar stationary phases include Squalane, OV-101, Methyl Silicone, and DB-1. Analyses were performed under isothermal conditions across a wide temperature range from 25°C to 150°C [2] [3].

It is crucial to note that RI values are highly dependent on the exact experimental conditions, including the specific stationary phase, column dimensions, and temperature. Therefore, direct comparisons are most reliable when the values are obtained under identical conditions.

Interpreting the Data and Its Applications

The difference in retention indices between these two isomers illustrates a fundamental principle in gas chromatography.

  • Separation of Isomers: The data shows that 1-octene consistently has a higher Kovats RI than this compound across similar non-polar phases [1] [2] [3]. This means that under these analytical conditions, the linear alpha alkene (1-octene) is retained longer on the column than its branched isomer (this compound).
  • Compound Identification: In practice, this RI difference allows analytical chemists to distinguish between these two compounds in a mixture. By comparing the RI of an unknown peak in a sample to known reference values, researchers can confidently identify these isomers. This is particularly powerful when combined with mass spectrometry (MS) data [4] [5].
  • Workflow in Analysis: The following diagram outlines the general workflow for identifying compounds like these isomers using GC-MS and RI data.

Start Sample Mixture GC Gas Chromatography (GC) Separation Start->GC MS Mass Spectrometry (MS) Detection GC->MS RI_Measurement Measure Retention Index (RI) GC->RI_Measurement LibraryMatch Library Matching MS->LibraryMatch RI_Measurement->LibraryMatch ID Confident Compound Identification LibraryMatch->ID

A Note on Modern RI Identification Tools

While traditional libraries are essential, a significant challenge is the limited availability of experimentally measured RI data for all known compounds [4]. To address this, modern in silico (computational) tools have been developed. For instance:

  • GCMS-ID: This is a webserver that uses machine learning to predict both EI-MS spectra and Kovats RI values for millions of compounds [4]. Researchers can input their experimental MS data and/or RI measurements, and the tool matches them against its vast predicted library to suggest possible identities, which is invaluable for identifying compounds lacking experimental reference data [4].

References

5-Methyl-2-heptene vs 3-Methyl-1-pentene terminal double bond

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile Comparison

The core difference between these two alkenes lies in the position of their double bond, which significantly influences their physical properties and reactivity.

Property 3-Methyl-1-pentene [1] [2] 5-Methyl-2-heptene (Theoretical)
IUPAC Name 3-Methyl-1-pentene This compound
CAS Number 760-20-3 [1] Information Missing
Molecular Formula C(6)H({12}) [2] C(8)H({16})
Structure CCC(C)C=C [2] CC(C)CC=CCC
Double Bond Type Terminal Internal
Boiling Point 54 °C [2] Higher than 3-Methyl-1-pentene (estimated)
Melting Point -154 °C [2] Information Missing
Density 0.67 g/mL at 25 °C [2] Information Missing
Refractive Index n20/D 1.384 [2] Information Missing
Vapor Pressure 436 mmHg at 37.7 °C [2] Information Missing
Flash Point -27 °C (closed cup) [2] Information Missing

The structure and bonding of these alkenes can be visualized as follows:

Compound1        3-Methyl-1-penteneTerminal AlkeneDouble bond at carbon 1     Terminal Key Reactivity Feature:Terminal double bond isgenerally more reactive. Compound1->Terminal Compound2        5-Methyl-2-hepteneInternal AlkeneDouble bond at carbon 2     Internal Key Reactivity Feature:Internal double bond can exhibit E/Z (cis/trans) isomerism. Compound2->Internal

Reactivity and Experimental Considerations

The terminal versus internal double bond is the most critical factor for predicting chemical behavior.

  • Reactivity with Electrophiles: 3-Methyl-1-pentene, with its terminal double bond, is generally more reactive in electrophilic addition reactions (e.g., with HBr, H(_2)SO(_4)) than an internal alkene like this compound [3] [4]. This is a fundamental principle of alkene chemistry.
  • Regiochemistry: Additions to unsymmetrical alkenes like this compound follow Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond. Additions to 3-Methyl-1-pentene are also regioselective.
  • Stereochemistry: A key difference is that This compound, as an internal alkene, can exist as E/Z (cis/trans) stereoisomers. Any experimental protocol using this compound must account for which isomer is being used or formed, as this can drastically affect physical properties and biological activity [5] [3]. 3-Methyl-1-pentene does not have E/Z isomers.
  • Combustion and Oxidation: Alkenes like 1- and 2-pentene have been studied for their ignition properties and low-temperature oxidation chemistry, which can involve Negative Temperature Coefficient (NTC) behavior [6]. This type of experimental data from combustion research can be relevant for understanding stability and decomposition pathways.

General Experimental Context

The search results did not yield specific, detailed protocols for experiments directly comparing these two compounds. However, standard organic chemistry techniques would apply:

  • Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for identifying and quantifying volatile organic compounds like these alkenes in complex mixtures. Reliable identification requires matching both the mass spectrum and the GC retention time with an authentic standard [7].
  • Handling: Both compounds are likely flammable liquids. 3-Methyl-1-pentene has a flash point of -27°C, requiring strict safety precautions [2]. Personal protective equipment (PPE) like gloves and eyeshields is essential.
  • Synthesis: A common laboratory method to synthesize alkenes is the acid-catalyzed dehydration of alcohols. The structure of the resulting alkene (e.g., potential rearrangements) depends on the structure of the alcohol precursor and the reaction conditions [8].

Key Insights for Researchers

For your research and development work, consider these points:

  • 3-Methyl-1-pentene offers higher reactivity due to its terminal double bond, which can be advantageous in synthesis. It is a well-defined compound with no E/Z isomerism.
  • This compound presents the complexity of E/Z isomerism. You must specify and control the stereochemistry in your experiments, as different isomers can have vastly different properties and biological activities.
  • The available data for this compound is theoretical or inferred from general principles. Experimental work would require characterization and purification to define its specific properties.

References

5-Methyl-2-heptene analytical standard purity confirmation

Author: Smolecule Technical Support Team. Date: February 2026

Product Overview & Supplier Comparison

5-Methyl-2-heptene is an organic compound with the molecular formula C₈H₁₆ and a molecular weight of approximately 112.21 g/mol [1] [2] [3]. It is a colorless to almost colorless liquid at room temperature [1] [3]. The analytical standard is commonly available as a mixture of its cis- and trans- stereoisomers with a typical purity of 95.0% or greater [1] [4] [5].

The table below summarizes the available product information from various suppliers:

Supplier / Brand Purity Available Sizes Physical Form CAS Number
TCI America [1] [4] ≥95.0% (GC) 1 mL, 5 mL Liquid 22487-87-2
Alfa Chemistry [6] Information Missing Information Missing Information Missing 22487-87-2
Aladdin Scientific [5] ≥95% (GC) 1 mL Information Missing 22487-87-2
Various Suppliers [3] ≥95.0% (GC) 1 mL, 5 mL, 50 mg Liquid 22487-87-2

Note: GC (Gas Chromatography) is the standard method used for purity analysis.

Safety & Handling Information

Proper handling is critical for researcher safety. The following hazard information is consistent across safety datasets [2] [3]:

  • GHS Hazard Statements:
    • H225: Highly Flammable liquid and vapor.
    • H304: May be fatal if swallowed and enters airways.
  • GHS Pictograms: Flammable and Health Hazard.
  • Recommended Precautionary Measures: Keep away from heat/sparks/open flames, keep container tightly closed, wear protective gloves/eye protection, and store in a well-ventilated place.

Key Physical Properties for Analysis

The following physical property data can be used as reference points for identification and analysis in the laboratory [3]:

Property Value / Description
Density 0.73 g/mL
Refractive Index 1.4140 - 1.4160
Flash Point 13 °C
Appearance Colorless to almost colorless clear liquid

Market Pricing Overview

As a reference for procurement, pricing can vary significantly by supplier and quantity. The prices below were listed in search results and are subject to change [3]:

Supplier Quantity Listed Price
TCI Chemical [3] 1 mL $400
TCI Chemical [3] 5 mL $705
TRC [3] 50 mg $155
AK Scientific [3] 1 mL $647

Analytical Workflow for Purity Confirmation

For a researcher, confirming the purity and identity of a received standard involves a logical workflow. The diagram below outlines the key steps and techniques, with Gas Chromatography (GC) being the central method as indicated in the product specifications.

Start Receive this compound Analytical Standard Step1 Visual Inspection (Color, Clarity) Start->Step1 Step2 Identity Confirmation Step1->Step2 Step3 Purity Analysis Step2->Step3 GC Gas Chromatography (GC) (Primary Method) Step2->GC MS Mass Spectrometry (MS) (Molecular Weight) Step2->MS NMR Nuclear Magnetic Resonance (NMR) Step2->NMR FTIR Fourier-Transform Infrared (FTIR) Step2->FTIR Step4 Data Compilation & Report Step3->Step4 Step3->GC RI Refractive Index Step3->RI

The core experimental protocol for purity confirmation, as indicated by the suppliers, is Gas Chromatography (GC) [1] [5]. While the exact parameters (column type, temperature program, carrier gas) are not specified in the search results, this method is the benchmark against which the stated ≥95.0% purity is measured. Other techniques like MS, NMR, and FTIR are standard for comprehensive structural confirmation but are not detailed in the available sources.

Guidance for Further Research

To complete a more thorough comparison guide, you may need to:

  • Consult Technical Data Sheets (TDS): Directly contact suppliers like TCI America for the most detailed Certificates of Analysis (CoA) and technical data sheets, which often contain specific chromatographic conditions.
  • Search Scientific Literature: Use databases like SciFinder or Reaxys to find published papers detailing the synthesis, isolation, and analytical characterization of this compound, which may include full experimental sections.
  • Compare with Similar Standards: To provide a comparison with "other alternatives" as requested, you could research analytical standards for structurally similar branched alkenes (e.g., other methyl-heptene isomers) to compare their chromatographic behavior and stability.

References

5-Methyl-2-heptene partition coefficient log P similar compounds

Author: Smolecule Technical Support Team. Date: February 2026

Log P and Property Comparison

The table below summarizes the available partition coefficient data and key properties for 5-Methyl-2-heptene and its similar compounds.

Compound Name Molecular Formula log P Value Method Key Characteristics
This compound [1] C₈H₁₆ 2.999 Crippen Method Calculation [1] Alkene; research chemical [2]
6-Methyl-5-hepten-2-one (Sulcatone) [3] [4] C₈H₁₄O 2.01 (ALOGPS) [3], 2.07 (exp.) [4] Prediction & Experimental Ketone; occurs in nature, flavor/fragrance [3] [4]
6-Methyl-5-hepten-2-one Isomers [3] C₈H₁₄O Information missing Information missing Includes tagetone, solanone, pseudoionone [3]

Experimental Protocols for log P Determination

The provided log P values are derived from different methods, which is crucial for accurate interpretation.

  • For Calculated Values (e.g., this compound): The value of 2.999 was obtained using the Crippen Method [1]. This is a fragment-based computational approach that estimates log P by summing contributions from individual atom and functional group fragments within the molecule.
  • For Experimentally Determined Values (e.g., 6-Methyl-5-hepten-2-one): The standard experimental protocol is the shake-flask method.
    • The compound is dissolved in a buffer-saturated mixture of 1-octanol and water.
    • The mixture is shaken vigorously to allow partitioning between the two phases.
    • After separation, the concentration of the compound in each phase is quantified using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
    • The log P is calculated as the logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the water phase.

The following diagram illustrates the workflow for determining log P values.

Start Start: Compound of Interest MethodDecision Determination Method? Start->MethodDecision ExpPath Experimental (Shake-Flask Method) MethodDecision->ExpPath Experimental Data CompPath Computational Prediction MethodDecision->CompPath Prediction Needed Step1Exp Partition between 1-octanol and water ExpPath->Step1Exp Step1Comp Analyze molecular structure (identify fragments) CompPath->Step1Comp Step2Exp Shake and separate phases Step1Exp->Step2Exp Step3Exp Quantify concentration (via HPLC/GC) Step2Exp->Step3Exp Step4Exp Calculate log P (log [Octanol]/[Water]) Step3Exp->Step4Exp ResultExp Report Experimental log P Step4Exp->ResultExp Step2Comp Apply calculation method (e.g., Crippen, ALOGPS) Step1Comp->Step2Comp Step3Comp Sum fragment contributions Step2Comp->Step3Comp ResultComp Report Calculated log P Step3Comp->ResultComp

Interpretation Guidance for Researchers

For research and drug development purposes, please note:

  • Calculated vs. Experimental Data: The log P for this compound is a calculated estimation. For critical applications, experimental validation is recommended.
  • Impact of Functional Groups: The presence of a ketone group in 6-Methyl-5-hepten-2-one increases its polarity, resulting in a lower log P compared to the hydrocarbon this compound [3] [1].
  • Data Scarcity: The search results indicate a lack of publicly available experimental log P data for this specific family of branched alkenes, which may require specialized experimental work or commercial database access.

References

5-Methyl-2-heptene toxicity profile other alkenes

Author: Smolecule Technical Support Team. Date: February 2026

Mechanistic Insights into Type-2 Alkene Toxicity

The joint toxic effects of certain alkenes are primarily driven by their shared chemical property as type-2 alkene electrophiles. This class includes chemicals like acrolein, methylvinyl ketone (MVK), acrylamide (ACR), and methyl acrylate (MA) [1].

The common mechanism of toxicity for these compounds is the inactivation of proteins by forming stable adducts with cysteine residues. This shared mechanism is significant because exposure to mixtures of these chemicals can lead to additive or synergistic toxic interactions, posing a greater health risk than exposure to individual compounds [1].

The diagram below illustrates this common molecular mechanism and the experimental findings on its consequences.

G AlkeneMixture Mixture of Type-2 Alkenes MechStep1 Common Mechanism: Protein Inactivation via Cysteine Adduct Formation AlkeneMixture->MechStep1 BiologicalSystem Biological System (e.g., Cell, Organism) MechStep1->BiologicalSystem Additive Additive Joint Effect BiologicalSystem->Additive Synergistic Synergistic Joint Effect BiologicalSystem->Synergistic Outcome1 Depletion of Thiol Groups (in chemico) Additive->Outcome1 Outcome2 Accelerated Neurotoxicity (in vivo rat model) Synergistic->Outcome2 Outcome3 Cell Lethality (SNB19 cell cultures) Synergistic->Outcome3

Experimental Data on Joint Toxicity

Research assessing joint effects using the sum of toxic units (TUsum) has revealed different interaction outcomes depending on the experimental model [1].

Experimental Model Type-2 Alkene Combinations Interaction Type Key Measured Outcome
In chemico (biochemical assay) Binary & Ternary Mixtures (e.g., ACR, MVK, EA, MA) Additive (TUsum = 1.0 ± 0.20) Depletion of thiol groups [1]
In vitro (SNB19 cell cultures) Various permutations of mixtures Mostly Synergistic (TUsum < 0.80) Cell lethality [1]
In vivo (rat model) ACR and MA Synergistic Accelerated onset and development of neurotoxicity [1]

A proposed explanation for why synergy occurs in biological models is that different alkenes in a mixture may target distinct cellular proteomes, thereby causing more widespread damage than a single compound [1].

Detailed Experimental Methodology

The supporting data for the above findings come from specific, well-established experimental protocols.

  • Assessment of Joint Toxic Effects: The core methodology for evaluating mixtures is the Sum of Toxic Units (TUsum). A TUsum value of 1.0 indicates an additive effect, a value less than 0.80 indicates synergy, and a value greater than 1.20 indicates antagonism. This analysis requires first determining the individual toxicity (e.g., LC50) of each compound in the mixture [1].
  • In chemico Thiol Group Depletion Assay: This biochemical assay directly measures the shared mechanism of toxicity. It involves reacting the alkene(s) with a thiol-containing substrate and quantifying the remaining free thiol groups using a colorimetric reagent like Ellman's reagent (DTNB) [1].
  • In vitro Cytotoxicity Assay: The research on SNB19 human glioblastoma cells typically involves exposing the cells to individual alkenes or their mixtures for a set period (e.g., 24-48 hours). Cell viability is then measured using standard assays like MTT or LDH release to determine the LC50 values for the TUsum calculation [1].
  • In vivo Neurotoxicity Assessment: The study on the ACR and MA mixture in a rat model is an example. This involves repeated dosing of the mixture and monitoring animals for behavioral and functional changes. A critical component is the histopathological examination of nervous tissue to assess damage, often combined with proteomic analysis to identify specific protein adducts formed by the toxicants [1].

References

×

XLogP3

3.4

Exact Mass

112.125200510 g/mol

Monoisotopic Mass

112.125200510 g/mol

Heavy Atom Count

8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard]

Pictograms

Health Hazard Flammable

Flammable;Health Hazard

Dates

Last modified: 08-16-2023

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